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  • Product: 5-methoxy-1H-indole-2-carbohydrazide
  • CAS: 20948-65-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-methoxy-1H-indole-2-carbohydrazide: A Key Intermediate in Medicinal Chemistry

Introduction: The Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within this vast family, 5-methoxy-1H-indole-2-carbohydrazide has emerged as a critical building block for the synthesis of a diverse array of derivatives with significant pharmacological potential. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

5-methoxy-1H-indole-2-carbohydrazide is a heterocyclic compound featuring a bicyclic indole core. A methoxy group is substituted at the 5-position of the indole ring, and a carbohydrazide functional group is attached at the 2-position. This specific arrangement of functional groups imparts distinct chemical reactivity and allows for a wide range of synthetic modifications.

Key Identifiers:

  • IUPAC Name: 5-methoxy-1H-indole-2-carbohydrazide

  • CAS Number: 20948-65-6[4]

  • Molecular Formula: C₁₀H₁₁N₃O₂[4]

  • SMILES: COC1=CC=C2C(C=C(N2)C(NN)=O)=C1[4]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of 5-methoxy-1H-indole-2-carbohydrazide is essential for its handling, formulation, and for predicting its behavior in biological systems. The following table summarizes its key properties.

PropertyValueSource
Molecular Weight 205.21 g/mol [4]
Topological Polar Surface Area (TPSA) 80.14 Ų[4]
LogP (octanol-water partition coefficient) 0.78[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 3[4]
Rotatable Bonds 2[4]
Storage Sealed in dry, 2-8°C[4]

Synthesis of 5-methoxy-1H-indole-2-carbohydrazide: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 5-methoxy-1H-indole-2-carbohydrazide involves the hydrazinolysis of its corresponding methyl ester, which is in turn synthesized from 5-methoxy-1H-indole-2-carboxylic acid.[1][5] This two-step process is reliable and provides good yields of the desired product.

Experimental Protocol

Part 1: Esterification of 5-methoxy-1H-indole-2-carboxylic acid

  • Reaction Setup: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl 5-methoxy-1H-indole-2-carboxylate with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

Part 2: Hydrazinolysis of Methyl 5-methoxy-1H-indole-2-carboxylate

  • Reaction Setup: Dissolve the purified methyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (approximately 10 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.[5]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product, 5-methoxy-1H-indole-2-carbohydrazide, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_hydrazinolysis Part 2: Hydrazinolysis 5-methoxy-1H-indole-2-carboxylic_acid 5-methoxy-1H-indole-2-carboxylic acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Reflux 5-methoxy-1H-indole-2-carboxylic_acid->Methanol_H2SO4 Methyl_5-methoxy-1H-indole-2-carboxylate Methyl 5-methoxy-1H-indole-2-carboxylate Methanol_H2SO4->Methyl_5-methoxy-1H-indole-2-carboxylate Hydrazine_hydrate Hydrazine Hydrate Ethanol, Reflux Methyl_5-methoxy-1H-indole-2-carboxylate->Hydrazine_hydrate 5-methoxy-1H-indole-2-carbohydrazide 5-methoxy-1H-indole-2-carbohydrazide Hydrazine_hydrate->5-methoxy-1H-indole-2-carbohydrazide

Caption: Synthetic workflow for 5-methoxy-1H-indole-2-carbohydrazide.

Biological Significance and Applications in Drug Discovery

5-methoxy-1H-indole-2-carbohydrazide serves as a versatile intermediate for the synthesis of various biologically active molecules. The carbohydrazide moiety is a key functional group that can be readily converted into other heterocyclic systems, such as oxadiazoles and hydrazones, leading to a diverse library of compounds for biological screening.[1][6]

Anticancer and Antiproliferative Agents

A significant area of research has focused on the development of anticancer agents derived from 5-methoxy-1H-indole-2-carbohydrazide. For instance, novel 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized and identified as potential modulators of the orphan nuclear receptor Nur77, a promising target in cancer therapy.[7] These compounds have demonstrated broad-spectrum antiproliferative activity against hepatoma cells.[7] Other studies have shown that substituted benzyl-1H-indole-2-carbohydrazides exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT (colon).[2] Furthermore, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as inducers of methuosis, a type of non-apoptotic cell death, highlighting their potential as selective anticancer agents.[8]

Antioxidant and Neuroprotective Properties

The indole nucleus is known to possess antioxidant properties, and derivatives of 5-methoxy-1H-indole-2-carbohydrazide are no exception. Studies have shown that indole-2-carbohydrazides can act as potent antioxidants.[6] For example, hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated excellent radical scavenging properties, suggesting their potential for the development of compounds with combined neuroprotective and antioxidant effects.[1]

Other Biological Activities

The versatility of the 5-methoxy-1H-indole-2-carbohydrazide scaffold has led to the exploration of its derivatives for a range of other biological activities. These include their evaluation as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment and as tubulin inhibitors with anticancer potential.[6][9]

Conclusion

5-methoxy-1H-indole-2-carbohydrazide is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the chemical versatility of its carbohydrazide functional group make it an invaluable starting material for the creation of diverse molecular libraries. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with particularly promising results in the areas of oncology and neuroprotection. As the quest for novel and effective therapeutic agents continues, 5-methoxy-1H-indole-2-carbohydrazide is poised to remain a key player in the drug discovery and development landscape.

References

  • Howei. CAS 20948-65-6 | 5-Methoxy-1H-indole-2-carbohydrazide. [Link]

  • DSpace Repository. Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties. [Link]

  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

  • Semantic Scholar. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • Chemical Substance Information. 5-methoxy-1-methyl-1H-indole-2-carbohydrazide. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. [Link]

  • PMC. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • ResearchGate. Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties | Request PDF. [Link]

  • MilliporeSigma. 5-Methoxy-1h-indole-2-carbohydrazide. [Link]

  • PubChem. 5-Methoxyindole. [Link]

  • DOI. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • Taylor & Francis. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. [Link]

Sources

Exploratory

The Strategic Role of 5-Methoxy-1H-indole-2-carbohydrazide in Modern Drug Discovery

A Technical Whitepaper by a Senior Application Scientist The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for numerous endogenous molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for numerous endogenous molecules (e.g., serotonin, melatonin) and synthetic therapeutics. Within this chemical space, 5-methoxy-1H-indole-2-carbohydrazide (CAS: 20948-65-6) has emerged as a critical intermediate. By combining the electron-rich, lipophilic properties of a C5-methoxy substitution with the highly reactive C2-carbohydrazide handle, this compound serves as a versatile linchpin for synthesizing diverse libraries of bioactive agents[1][2].

This technical guide dissects the primary research applications of 5-methoxy-1H-indole-2-carbohydrazide, exploring the mechanistic rationale behind its use, summarizing its biological efficacy, and providing field-proven protocols for its derivatization.

Structural Rationale: Why This Specific Scaffold?

As an application scientist, I frequently evaluate the causality behind scaffold selection. The choice of 5-methoxy-1H-indole-2-carbohydrazide over an unsubstituted indole is driven by two distinct structural advantages:

  • The C5-Methoxy Group: The introduction of a methoxy group at the C5 position significantly alters the electronic and physicochemical landscape of the molecule. It enhances lipophilicity, which is crucial for central nervous system (CNS) permeability and cellular uptake[2]. Furthermore, the electron-donating nature of the methoxy group enriches the π -electron cloud of the indole ring, strengthening π−π stacking and cation- π interactions within enzyme active sites (such as α -glucosidase)[2].

  • The C2-Carbohydrazide Handle: The terminal primary amine of the hydrazide moiety is a potent nucleophile. It allows for rapid, high-yield condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones)[2][3]. Additionally, it serves as a precursor for synthesizing complex heterocyclic systems, such as oxadiazoles and triazoles, or for coupling with isatin derivatives to form molecular hybrids[4][5].

Synthetic_Workflow Acid 5-Methoxyindole-2- carboxylic acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Hydrazide 5-Methoxy-1H-indole- 2-carbohydrazide Ester->Hydrazide N2H4·H2O Reflux Schiff Hydrazones / Schiff Bases (Target Binding) Hydrazide->Schiff Ar-CHO EtOH, AcOH Isatin Isatin-Indole Hybrids (Synergistic Activity) Hydrazide->Isatin Isatin derivatives EtOH, AcOH

Caption: General synthetic workflow for 5-methoxy-1H-indole-2-carbohydrazide derivatives.

Primary Research Applications

A. Oncology: EGFR Inhibition and Apoptosis Induction

Derivatives of 5-methoxy-1H-indole-2-carbohydrazide, particularly indole-2-carboxamides and specific hydrazones, have demonstrated potent antiproliferative activity[3][4]. Mechanistically, these compounds often act as dual-action inhibitors. They bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, shutting down downstream survival signaling[3]. Concurrently, certain functionalized derivatives disrupt tubulin polymerization, leading to mitotic arrest in the G1 phase and subsequent apoptosis[3][4]. For instance, specific C-5 functionalized isatin-indole conjugates have shown IC50 values as low as 1.69 µM against cancer cell lines, outperforming standard chemotherapeutics like sunitinib[4].

EGFR_Pathway Indole Indole-2-Carbohydrazide Derivatives EGFR EGFR Tyrosine Kinase (Active) Indole->EGFR Inhibits Tubulin Tubulin Polymerization Indole->Tubulin Disrupts Proliferation Cell Proliferation & Survival EGFR->Proliferation Downregulates Apoptosis Apoptosis (Programmed Cell Death) Tubulin->Apoptosis Mitotic Arrest Proliferation->Apoptosis Triggers

Caption: Mechanistic pathway of indole-derived compounds in oncology.

B. Antimicrobial and Antifungal Development

Pharmacophore hybridization—combining two active moieties into a single molecule—is a proven strategy to overcome antimicrobial resistance. By condensing 5-methoxy-1H-indole-2-carbohydrazide with isatin (an endogenous oxidized indole), researchers have generated potent antimicrobial hybrids[4][5]. Notably, halogenated isatin-indole hybrids (e.g., 5-bromo derivatives) exhibit exceptional antifungal activity. The structural rigidity and optimized lipophilicity allow these molecules to penetrate fungal cell walls effectively, achieving Minimum Inhibitory Concentrations (MIC) as low as 3.9 µg/mL against Candida albicans[5].

C. Metabolic Disorders: α -Glucosidase Inhibition

In the management of Type 2 Diabetes, inhibiting α -glucosidase delays carbohydrate digestion, blunting postprandial glucose spikes. Indole-based Schiff bases synthesized from 5-methoxy-1H-indole-2-carbohydrazide have shown remarkable efficacy here[2]. The C5-methoxy group is not merely decorative; molecular dynamics simulations reveal that it anchors the molecule within the enzyme's active site via enhanced hydrophobic and π -stacking interactions. Certain derivatives (e.g., 3-bromophenyl substituted hydrazones) exhibit IC50 values of 10.89 µM, significantly outperforming the clinical reference drug acarbose (48.95 µM)[2].

D. Neuropharmacology and Antioxidant Activity

The gut microbiome biosynthesizes various indole derivatives that possess neuroprotective properties. Mimicking this, researchers have synthesized arylhydrazones by reacting 5-methoxy-1H-indole-2-carbohydrazide with catechol-like aldehydes (e.g., 3,4-dihydroxybenzaldehyde)[6]. These compounds act as potent radical scavengers. In models of iron-induced oxidative stress, they inhibit lipid peroxidation by over 66%, outperforming standard antioxidants like melatonin[6]. The carbohydrazide bridge provides rotational flexibility, allowing the molecule to adopt optimal conformations for hydrogen bonding and radical stabilization[6].

Quantitative Data Summary

The table below synthesizes the biological efficacy of various derivatives stemming from the 5-methoxy-1H-indole-2-carbohydrazide scaffold:

Derivative ClassTarget / ApplicationKey Mechanism of ActionNotable Activity Metrics
Isatin-Indole Hybrids Oncology (Antiproliferative)EGFR inhibition; Tubulin disruptionIC50 = 1.69 µM (vs. Sunitinib 8.11 µM)[4]
Isatin-Indole Hybrids Antifungal (C. albicans)Cell wall penetration / disruptionMIC = 3.9 µg/mL (vs. Fluconazole 15.6 µM)[5]
Schiff Bases (Hydrazones) Antidiabetic ( α -Glucosidase)Active site π−π stackingIC50 = 10.89 µM (vs. Acarbose 48.95 µM)[2]
Arylhydrazones Neuroprotection / AntioxidantRadical scavenging; Fe-chelation66.66% inhibition of lipid peroxidation[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and application of 5-methoxy-1H-indole-2-carbohydrazide. I have included the physical chemistry rationale behind critical steps so that researchers can troubleshoot effectively.

Protocol 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide

Rationale: Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable. We first convert 5-methoxyindole-2-carboxylic acid to a methyl ester to create a better leaving group (methoxide), facilitating the subsequent nucleophilic acyl substitution by hydrazine[2][3].

Step-by-Step Methodology:

  • Esterification: Dissolve 1.0 equivalent of 5-methoxyindole-2-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed[3].

  • Workup: Cool to room temperature, neutralize with saturated sodium bicarbonate ( NaHCO3​ ), and extract the methyl ester using ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

  • Hydrazinolysis: Dissolve the crude methyl ester in absolute ethanol. Add an excess (approx. 3-5 equivalents) of hydrazine hydrate ( N2​H4​⋅H2​O )[2].

  • Reflux & Isolation: Reflux the mixture for 4 hours. Upon completion, cool the reaction to 0–5°C. The product, 5-methoxy-1H-indole-2-carbohydrazide, is significantly less soluble in cold ethanol than the ester and will precipitate as a solid[3].

  • Purification: Collect the solid via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum to yield the pure hydrazide[3].

Protocol 2: Synthesis of Bioactive Schiff Bases (Hydrazones)

Rationale: The addition of glacial acetic acid is a critical self-validating step. It selectively protonates the carbonyl oxygen of the target aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the carbon highly electrophilic, facilitating attack by the hydrazide's terminal amine without fully protonating the amine itself[3].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-methoxy-1H-indole-2-carbohydrazide in absolute ethanol[3].

  • Coupling: Add 1.0 equivalent of the desired substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) or isatin derivative to the solution[3][6].

  • Catalysis: Add 2–3 drops of glacial acetic acid to act as a catalyst[3].

  • Reaction: Reflux the mixture for 2–4 hours. The formation of the hydrazone shifts the equilibrium, often resulting in a color change (e.g., to yellow/orange for isatin hybrids)[3][5].

  • Crystallization: Cool the mixture to room temperature. The extended conjugated system of the resulting Schiff base drastically reduces its solubility in ethanol, causing spontaneous crystallization[3]. Filter, wash with cold ethanol, and recrystallize if necessary.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid.
  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • National Institutes of Health (PMC). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins.
  • ChemScene. 20948-65-6 | 5-Methoxy-1h-indole-2-carbohydrazide.
  • Semantic Scholar. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids.
  • National Institutes of Health (PMC). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-methoxy-1H-indole-2-carbohydrazide in Aqueous Solution

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction 5-methoxy-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of various bioactive molecules.[1][2][3] The indole scaffold is a well-known pharmacophore present in numerous natural and synthetic compounds with diverse biological activities. The addition of a carbohydrazide functional group at the 2-position introduces a reactive moiety that can be readily modified, for instance, to form hydrazones with potential pharmacological properties.[1]

The thermodynamic stability of this molecule in aqueous solution is a critical parameter that dictates its shelf-life, formulation development, and ultimately its efficacy and safety as a potential therapeutic agent or intermediate. Understanding the factors that govern its stability and the potential degradation pathways is paramount for its successful application. This guide provides a comprehensive technical overview of the thermodynamic stability of 5-methoxy-1H-indole-2-carbohydrazide, outlining the theoretical underpinnings, potential degradation mechanisms, and a practical framework for its experimental evaluation.

Physicochemical Properties and Structural Considerations

The thermodynamic stability of 5-methoxy-1H-indole-2-carbohydrazide is intrinsically linked to its molecular structure. The molecule comprises three key functional components: the indole ring system, the methoxy group at the 5-position, and the carbohydrazide group at the 2-position.

  • Indole Ring System: The indole nucleus is an aromatic heterocyclic system that is generally stable but susceptible to oxidation.[4][5][6] The electron-rich nature of the indole ring makes it a target for electrophilic attack and oxidative processes.

  • Methoxy Group: The electron-donating methoxy group at the 5-position increases the electron density of the indole ring, which can influence its susceptibility to oxidation.

  • Carbohydrazide Group: The carbohydrazide moiety (-CO-NH-NH2) is the most reactive site for hydrolytic degradation. The lone pair of electrons on the terminal nitrogen atom makes it nucleophilic, while the carbonyl carbon is electrophilic.

Basic physicochemical properties of 5-methoxy-1H-indole-2-carbohydrazide are summarized in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₂[7]
Molecular Weight205.21 g/mol [7]
TPSA (Topological Polar Surface Area)80.14 Ų[7]
logP0.78[7]
Hydrogen Bond Donors3[7]
Hydrogen Bond Acceptors3[7]

This data is for the parent compound and may vary in different salt forms or solvates.

Potential Degradation Pathways in Aqueous Solution

The degradation of 5-methoxy-1H-indole-2-carbohydrazide in aqueous solution is primarily anticipated to occur through two main pathways: hydrolysis of the carbohydrazide group and oxidation of the indole ring.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters, amides, and hydrazides.[8] The carbohydrazide moiety can undergo hydrolysis to yield 5-methoxy-1H-indole-2-carboxylic acid and hydrazine. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the carboxylic acid and hydrazine.

Oxidative Degradation

The indole nucleus is known to be susceptible to oxidation.[5][9] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). The electron-rich indole ring can react with various oxidizing species, leading to a complex mixture of degradation products. Potential sites of oxidation include the C2-C3 double bond of the indole ring.

The following diagram illustrates the primary anticipated degradation pathways.

G parent 5-methoxy-1H-indole-2-carbohydrazide hydrolysis_product 5-methoxy-1H-indole-2-carboxylic acid + Hydrazine parent->hydrolysis_product Hydrolysis (Acid/Base Catalyzed) oxidation_products Oxidized Indole Derivatives parent->oxidation_products Oxidation (O₂, Light, Metal Ions)

Figure 1: Potential degradation pathways for 5-methoxy-1H-indole-2-carbohydrazide in aqueous solution.

Experimental Approach to Stability Assessment: A Practical Guide

A thorough understanding of the thermodynamic stability of 5-methoxy-1H-indole-2-carbohydrazide requires a systematic experimental approach. This involves conducting forced degradation studies and long-term stability testing under various conditions.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8][10][11][12][13] These studies involve subjecting the compound to conditions more severe than those expected during storage.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of 5-methoxy-1H-indole-2-carbohydrazide of known concentration in a suitable solvent (e.g., methanol or acetonitrile) and then dilute with the respective stressor solution.

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (in solution):

    • Prepare an aqueous solution of the compound.

    • Incubate at 60°C and 80°C in a controlled temperature oven for up to 7 days.

    • Withdraw samples at appropriate time intervals for analysis.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10]

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Control Samples: For each stress condition, a control sample (drug solution without the stressor) should be run in parallel under the same temperature and time conditions.

The following workflow diagram outlines the forced degradation study process.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Sample at Timepoints Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Sample at Timepoints Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Sample at Timepoints Thermal Thermal (60°C, 80°C) Thermal->Analysis Sample at Timepoints Photo Photolytic (ICH Q1B) Photo->Analysis Sample at Timepoints Start Prepare Drug Solution Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to Data Identify Degradants and Determine Degradation Rate Analysis->Data

Figure 2: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[14] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique. Coupling HPLC with mass spectrometry (MS) is invaluable for the identification and structural elucidation of unknown degradation products.

Illustrative HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Long-Term Stability Studies

Long-term stability studies are performed under controlled storage conditions to determine the shelf-life of the compound. These studies are typically conducted according to ICH Q1A(R2) guidelines.[12]

Protocol for Long-Term Stability Study
  • Sample Preparation: Prepare aqueous solutions of 5-methoxy-1H-indole-2-carbohydrazide at different pH values (e.g., 4, 7, and 9) to assess the impact of pH on stability.

  • Storage Conditions: Store the samples at various temperatures and humidity conditions, for example:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for the remaining concentration of the parent compound and the formation of degradation products using the validated stability-indicating method.

Presentation of Stability Data

The results of the stability studies should be presented clearly and concisely. Tables are an effective way to summarize the quantitative data.

Illustrative Data from a Forced Degradation Study

The following table presents hypothetical data from a forced degradation study to illustrate how the results can be tabulated.

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C) 2492.57.52
4885.214.82
7278.921.13
0.1 M NaOH (60°C) 288.111.91
476.423.62
865.234.82
3% H₂O₂ (RT) 2495.84.21
4891.38.72
7287.612.43

Note: This data is for illustrative purposes only.

Illustrative Data from a Long-Term Stability Study

The following table shows an example of how data from a long-term stability study at pH 7 could be presented.

Storage ConditionTime (months)% Assay of Parent Compound% Total Degradation
25°C / 60% RH 0100.00.0
399.50.5
698.91.1
1297.82.2
40°C / 75% RH 0100.00.0
396.23.8
692.57.5

Note: This data is for illustrative purposes only.

Thermodynamic Considerations

The spontaneity of the degradation reactions (hydrolysis and oxidation) is indicated by a negative Gibbs free energy change. The experimental observation of degradation confirms that these processes are thermodynamically favorable under the tested conditions.

Conclusion

The thermodynamic stability of 5-methoxy-1H-indole-2-carbohydrazide in aqueous solution is a multifaceted issue governed by its inherent chemical structure and the environmental conditions to which it is exposed. The primary degradation pathways are anticipated to be hydrolysis of the carbohydrazide moiety and oxidation of the indole ring. A systematic approach involving forced degradation and long-term stability studies, coupled with the development of a validated stability-indicating analytical method, is essential for a comprehensive understanding of its stability profile. The insights gained from such studies are critical for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality, safety, and efficacy of any potential drug product derived from this important chemical entity.

References

  • Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[4][9]naphthyridine. RSC Publishing. Available at: [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Available at: [Link]

  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Semantic Scholar. Available at: [Link]

  • Reactivity of indole derivatives towards oxygenated radicals. PubMed. Available at: [Link]

  • The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent. PubMed. Available at: [Link]

  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS Publications. Available at: [Link]

  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Publications. Available at: [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available at: [Link]

  • 5-methoxy-1-methyl-1H-indole-2-carbohydrazide — Chemical Substance Information. Chem-Safety-Pro.com. Available at: [Link]

  • Thermodynamics and kinetics of indole oligomerization in 0.5molL -1 aqueous sulfuric acid: Evaluation of some temperature-dependant parameters. ResearchGate. Available at: [Link]

  • Evaluation of Some Thermodynamic Parameters by Conductometric Studies on Er(III)-Complexes with Indole Derivatives in Non. IJCRT.org. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS Publications. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link]

  • 5-methoxy-3-methyl-1H-indole-2-carbohydrazide. PubChem. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. Available at: [Link]

  • Metabolic pathways for mineralization of indole in (a) tap water bacterium... ResearchGate. Available at: [Link]

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. National Institutes of Health. Available at: [Link]

  • Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed. Available at: [Link]

  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Chemistry of carbohydrazide and thiocarbohydrazide. DocPlayer.net. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Proposed degradation pathways of indole by ozonation. ResearchGate. Available at: [Link]

  • Hydrolysis of Carbohydrates. Study.com. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. Available at: [Link]

  • of indole aerobic degradation pathways. A, a Gram-negative bacterium... ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

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  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

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Exploratory

5-methoxy-1H-indole-2-carbohydrazide toxicity profile in mammalian cell lines

An In-Depth Technical Guide to the Preclinical Toxicity Profile of 5-methoxy-1H-indole-2-carbohydrazide and its Analogs in Mammalian Cell Lines Executive Summary The indole nucleus is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Toxicity Profile of 5-methoxy-1H-indole-2-carbohydrazide and its Analogs in Mammalian Cell Lines

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Within this class, 5-methoxy-1H-indole-2-carbohydrazide has emerged as a critical chemical intermediate for the synthesis of novel derivatives with significant therapeutic potential, particularly in oncology.[3][4] While comprehensive toxicological data on the parent compound itself is limited in publicly accessible literature, extensive research on its direct derivatives provides a robust and insightful proxy for its biological activity and potential toxicity profile. This guide synthesizes the available preclinical data to construct a detailed overview of the cytotoxic mechanisms and in vitro safety considerations for this chemical family, offering a critical resource for researchers in drug discovery and development. We will explore the anti-proliferative effects, mechanisms of induced cell death, selectivity towards cancerous versus non-cancerous cells, and the standardized methodologies required for a thorough toxicological evaluation.

The 5-methoxy-1H-indole-2-carbohydrazide Scaffold: A Platform for Bioactive Agents

The 5-methoxy-1H-indole-2-carbohydrazide structure combines the biologically versatile indole ring with a carbohydrazide moiety, creating a flexible scaffold for chemical modification. The methoxy group at the 5-position can enhance properties such as lipophilicity, potentially influencing cell membrane permeability and interaction with enzymatic targets.[5] This scaffold serves as a foundational building block for creating more complex molecules, primarily through the reaction of the hydrazide group to form hydrazones and other related structures.[3][4][6] The resulting derivatives have been the focus of numerous studies, revealing a broad spectrum of potent biological activities.

In Vitro Cytotoxicity Profile in Mammalian Cell Lines

The primary therapeutic application explored for derivatives of 5-methoxy-1H-indole-2-carbohydrazide is oncology. Consequently, the bulk of available toxicity data relates to cytotoxic and anti-proliferative effects against various cancer cell lines.

Anti-proliferative Activity Against Cancer Cell Lines

Derivatives based on the indole-2-carbohydrazide core have demonstrated potent growth inhibition across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values often fall within the low micromolar and even nanomolar range, indicating significant potency.[1][5] The specific substitutions on the carbohydrazide moiety play a critical role in determining both the potency and the spectrum of activity. For instance, certain bis(indolyl)-hydrazide-hydrazone derivatives have shown IC50 values of approximately 2 µM in A549 human lung adenocarcinoma cells.[5] Similarly, other indole-based Schiff base derivatives exhibit potent activity against colon cancer cell lines like HCT116 and SW480.[5]

Derivative ClassCell LineCancer TypePotency (IC50/GI50)Reference
Indole Hydrazide Derivative (Compound 12)MCF-7Breast Adenocarcinoma3.01 µM[5]
Bis(indolyl)-hydrazide-hydrazone (NMK-BH3)A549Lung Adenocarcinoma~2 µM[5]
Indole-2-carbohydrazide Derivative (24f)HCT116Colon Carcinoma8.1 µM[5]
Indole-2-carbohydrazide Derivative (24f)SW480Colon Carcinoma7.9 µM[5]
Thiophenyl-indole-carbohydrazide (6i)COLO 205Colon Cancer71 nM[1]
Thiophenyl-indole-carbohydrazide (6i)SK-MEL-5Melanoma75 nM[1]
Isatin-indole Conjugate (7c/7g)HT-29Colorectal Cancer132-611 nM[7]
Isatin-indole Conjugate (7c/7g)SW-620Colorectal Cancer37-468 nM[7]
N-benzyl-indole-carbohydrazide (4e)MCF-7, A549, HCTBreast, Lung, ColonAverage ~2 µM[3][4]
Selective Cytotoxicity: A Key Therapeutic Feature

A critical aspect of any potential anticancer agent is its therapeutic window—the ability to kill cancer cells while sparing normal, healthy cells. Several studies have highlighted the promising selectivity of 5-methoxy-1H-indole-2-carbohydrazide derivatives. For example, certain derivatives have been shown to be inactive or significantly less potent against normal cell lines such as human fetal lung fibroblasts (MRC-5) and peripheral blood mononuclear cells (PBMC).[5][8] One derivative, NMK-BH3, displayed an IC50 of ~2 µM against A549 lung cancer cells, while its IC50 against normal WI38 lung fibroblasts and PBMCs was significantly higher at 48.5 µM and 62 µM, respectively.[5] Similarly, another derivative, 12A, exhibited high cytotoxicity against a panel of cancer cell lines but was found to be hardly toxic to normal cells.[8][9][10] This selectivity is a crucial feature, suggesting that these compounds may have a favorable safety profile in a clinical setting.

Mechanistic Insights into Cytotoxicity

Understanding the mechanism of action is fundamental to predicting a compound's toxicological profile. Research into derivatives of 5-methoxy-1H-indole-2-carbohydrazide has revealed several distinct cell death pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Several indole carbohydrazide derivatives have been shown to induce apoptosis effectively.[5] Mechanistic studies using Western blot analysis have revealed that these compounds can modulate the expression of key regulatory proteins in the Bcl-2 family.[5][7] Specifically, treatment with these derivatives has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing levels of the anti-apoptotic proteins Bcl-2 and BclxL.[5][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and the execution of the apoptotic cascade.

G Indole_Derivative Indole Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Blocks Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole derivatives.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. Flow cytometry analysis has demonstrated that treatment can lead to an accumulation of cells in specific phases of the cell cycle. Depending on the derivative, arrest has been observed at the G0/G1 phase or the G2/M phase.[5] Halting the cell cycle prevents DNA replication and mitosis, thereby inhibiting tumor growth.

Microtubule Destabilization

A subset of indole derivatives functions as microtubule-destabilizing agents, similar to classic chemotherapy drugs like vinca alkaloids and colchicine.[1] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin (often at the colchicine site), these compounds inhibit its polymerization, disrupting microtubule dynamics.[1] This leads to a failure in chromosome segregation, G2/M cell cycle arrest, and ultimately, apoptosis.[1]

Induction of Methuosis: A Non-Apoptotic Cell Death

Interestingly, some 5-amino-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death.[8][9][10] Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[8] This process is distinct from autophagy and is often triggered by the hyperstimulation of Ras signaling and macropinocytosis. The derivative 12A, for example, was found to induce methuosis selectively in cancer cells by activating the MAPK/JNK signaling pathway.[9][10] This alternative cell death mechanism is particularly valuable for targeting cancer cells that have developed resistance to apoptosis.

G Indole_Derivative Indole Derivative (12A) MAPK_JNK MAPK/JNK Pathway Activation Indole_Derivative->MAPK_JNK Ras_Signaling Ras Signaling Hyperactivation Macropinocytosis Macropinocytosis Ras_Signaling->Macropinocytosis Vacuoles Formation of Large Cytoplasmic Vacuoles Macropinocytosis->Vacuoles MAPK_JNK->Ras_Signaling Cell_Death Methuosis (Non-Apoptotic Cell Death) Vacuoles->Cell_Death

Caption: Methuosis pathway induced by specific indole derivatives.

Standardized Protocols for In Vitro Toxicity Assessment

To ensure the reliability and reproducibility of toxicity data, standardized protocols are essential. The following section details the core assays used to evaluate the cytotoxic profile of compounds like 5-methoxy-1H-indole-2-carbohydrazide.

G cluster_workflow In Vitro Cytotoxicity Workflow Start Compound Treatment of Cell Lines MTT MTT Assay (Cell Viability) Start->MTT Flow_Cytometry Flow Cytometry Start->Flow_Cytometry IC50 Determine IC50 Value MTT->IC50 Annexin_V Annexin V / PI Staining (Apoptosis Assay) Flow_Cytometry->Annexin_V Cell_Cycle Propidium Iodide Staining (Cell Cycle Analysis) Flow_Cytometry->Cell_Cycle Mechanism Determine Mechanism of Cell Death Annexin_V->Mechanism Cell_Cycle->Mechanism

Caption: Integrated workflow for in vitro cytotoxicity assessment.

Protocol: MTT Assay for Cell Viability

This colorimetric assay is a cornerstone for assessing cytotoxicity by measuring the metabolic activity of cells.[11][12] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control, e.g., DMSO) in fresh culture medium. Replace the old medium with the compound-containing medium.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

  • Analysis: Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

General Safety and Handling Considerations

  • Irritation: Indole compounds are often classified as skin and eye irritants.[13][14][15] Direct contact should be avoided.

  • Inhalation: May cause respiratory tract irritation.[14] Handling should be performed in a well-ventilated area or a fume hood, especially when dealing with powdered solids.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory.[15]

  • Genotoxicity and Carcinogenicity: No specific data on the germ cell mutagenicity or carcinogenicity of 5-methoxy-1H-indole-2-carbohydrazide was found in the reviewed literature.[13] This represents a significant data gap that would need to be addressed in formal preclinical development.

Conclusion and Future Directions

The 5-methoxy-1H-indole-2-carbohydrazide scaffold is a highly productive platform for the development of novel, potent, and selective anticancer agents. The extensive body of research on its derivatives demonstrates a clear pattern of cytotoxicity against a wide array of mammalian cancer cell lines. The mechanisms of action are diverse and therapeutically relevant, including the induction of apoptosis, cell cycle arrest, microtubule disruption, and the novel non-apoptotic pathway of methuosis. The observed selectivity of many derivatives for cancer cells over normal cells is particularly encouraging for future drug development.

Future research should focus on several key areas:

  • In Vivo Efficacy and Toxicology: Translating the promising in vitro results into animal models is the critical next step to evaluate both anti-tumor efficacy and systemic toxicity.

  • ADME Profiling: A comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is necessary to understand their pharmacokinetic behavior.

  • Formal Genotoxicity Studies: Standard assays (e.g., Ames test, micronucleus assay) are required to fill the existing data gap regarding the mutagenic potential of this chemical class.

  • Structure-Activity Relationship (SAR) Expansion: Continued chemical modification of the scaffold will likely yield derivatives with even greater potency and improved safety profiles.

References

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Retrieved from [Link]

  • Pelly, S. C., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, D. P., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Bioorganic Chemistry. Retrieved from [Link]

  • Wang, D. P., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Taylor & Francis Online. Retrieved from [Link]

  • Nguyen, H. D., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Taylor & Francis Online. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Retrieved from [Link]

  • Li, J., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1H-Indole-2-carboxylic acid, 5-Methoxy-, hydrazide. Retrieved from [Link]

  • Tasso, B., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules. Retrieved from [Link]

  • Carl ROTH. (n.d.). 5-Methoxyindole Safety Data Sheet. Retrieved from [Link]

  • Al-Tamimi, A. M. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Retrieved from [Link]

  • Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]

  • Scientific Reports. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative.... Retrieved from [Link]

  • PubMed. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid.... Retrieved from [Link]

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  • PMC. (n.d.). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis and Pharmacological Profiling of 5-Methoxy-1H-indole-2-carbohydrazide-Derived Hydrazones

Executive Summary Indole derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized to mimic endogenous signaling molecules such as serotonin and melatonin. Among these, 5-methoxy-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized to mimic endogenous signaling molecules such as serotonin and melatonin. Among these, 5-methoxy-1H-indole-2-carbohydrazide serves as a highly versatile precursor for the synthesis of multi-target directed ligands (MTDLs)[1]. By condensing this carbohydrazide with various aromatic aldehydes, researchers can generate diverse hydrazone libraries. This application note details the mechanistic rationale, self-validating synthetic protocols, and physicochemical characterization required to successfully synthesize and utilize these hydrazone derivatives for neuroprotective and oncological applications[2][3].

Mechanistic Rationale & Pharmacological Significance

The strategic selection of the 5-methoxyindole core is driven by its structural homology to melatonin, conferring inherent radical scavenging and antioxidant properties[1][2]. The installation of a hydrazone linkage (–C(=O)–NH–N=CH–) at the C2 position introduces critical molecular flexibility.

From a structure-activity relationship (SAR) perspective, the hydrazone bridge acts as a dynamic hydrogen-bond donor/acceptor system, allowing the pharmacophore to adapt to the binding pockets of diverse biological targets. For instance, the combination of the 5-methoxyindole core with hydroxy- or methoxy-substituted arylhydrazone moieties has been proven to selectively inhibit monoamine oxidase B (MAO-B) while simultaneously suppressing lipid peroxidation[2]. In oncology, similar derivatives have demonstrated the ability to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase[4].

Synthetic Strategy & Workflow

The synthesis of 5-methoxyindole hydrazones is a robust, three-step linear sequence. Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable; therefore, the acid is first masked as a methyl ester. This provides a superior leaving group (methoxy) for the subsequent nucleophilic acyl substitution by hydrazine[3]. The resulting carbohydrazide is then subjected to an acid-catalyzed Schiff base condensation with target benzaldehydes[1][5].

SyntheticWorkflow A 5-Methoxyindole-2-carboxylic acid B Methyl 5-methoxyindole-2-carboxylate A->B MeOH, H2SO4 (cat) Reflux 4-6h C 5-Methoxy-1H-indole-2-carbohydrazide B->C N2H4·H2O, EtOH Reflux 2-6h D Hydrazone Derivatives C->D Ar-CHO, EtOH, AcOH (cat) Reflux 2-8h

Synthetic workflow for 5-methoxy-1H-indole-2-carbohydrazide-derived hydrazones.

Detailed Experimental Protocols

Protocol A: Precursor Synthesis (Esterification & Hydrazinolysis)

Objective: Convert 5-methoxyindole-2-carboxylic acid to the reactive precursor, 5-methoxy-1H-indole-2-carbohydrazide.

Causality & Design: Fischer esterification is utilized to activate the carbonyl carbon. During the subsequent hydrazinolysis, absolute ethanol is chosen as the solvent because it dissolves the ester at reflux but allows the highly polar carbohydrazide product to precipitate cleanly upon cooling, driving the reaction forward via Le Chatelier's principle[3].

Step-by-Step Methodology:

  • Esterification: Dissolve 1.0 eq of 5-methoxyindole-2-carboxylic acid in excess anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar acid baseline spot disappears.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield methyl 5-methoxyindole-2-carboxylate[3].

  • Hydrazinolysis: Dissolve the crude ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) dropwise.

  • Isolation: Reflux the mixture for 2-6 hours. Upon cooling to room temperature, 5-methoxy-1H-indole-2-carbohydrazide will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum[3].

Protocol B: Hydrazone Synthesis (Schiff Base Condensation)

Objective: Condense the carbohydrazide with aromatic aldehydes to form targeted hydrazone derivatives.

Causality & Design: This dehydration reaction requires precise pH control. Glacial acetic acid is added in catalytic amounts to protonate the aldehyde carbonyl, enhancing its electrophilicity. If a stronger acid were used, the primary amine of the hydrazide would protonate, destroying its nucleophilicity. Absolute ethanol minimizes water content, preventing the reverse hydrolysis reaction[1][5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-methoxy-1H-indole-2-carbohydrazide (0.5 mmol) in 10-15 mL of absolute ethanol[1].

  • Addition: Add the substituted benzaldehyde (1.0 - 1.1 eq) to the solution[3].

  • Catalysis: Add 2-3 drops of glacial acetic acid to establish a weakly acidic environment (pH ~4.5-5.0)[3][6].

  • Reaction: Reflux the mixture for 2-8 hours.

    • Self-Validation: Monitor progress using TLC with a solvent system of Benzene:Methanol (4:1). The product will appear as a new, less polar UV-active spot[1].

  • Purification: Concentrate the mixture under reduced pressure or allow it to cool overnight to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and purify via recrystallization from an ethanol/DMF mixture or silica gel column chromatography[5][7].

Physicochemical Characterization

Quantitative data for representative 5-methoxy-1H-indole-2-carbohydrazide derivatives synthesized via the above protocols are summarized below to aid in analytical verification[1][5].

CompoundR-Group (Aldehyde)Yield (%)Melting Point (°C)Key Analytical Signatures (IR / ¹H NMR)
3a 3,4-dihydroxybenzene85252–253IR: 3307 (νO-H), 3262 (νN-H), 1637 (νC=O)
4f 2-fluorobenzene80N/A¹H NMR (DMSO-d6): δ 12.00 (s, 1H), 8.72 (s, 1H)
4d 4-hydroxy-3-nitrobenzene82N/A¹H NMR (DMSO-d6): δ 11.91 (s, 1H), 8.42 (s, 1H)
4j Benzene (unsubstituted)72N/A¹H NMR (DMSO-d6): δ 11.94 (s, 1H), 8.51 (s, 1H)

Biological Applications & Screening

The resulting hydrazone libraries are highly valuable for phenotypic screening and target-based drug discovery. The 5-methoxyindole core, combined with specific aryl substituents, dictates the primary pharmacological pathway[2][4].

BioTargets H 5-Methoxyindole Hydrazones M MAO-B Enzyme H->M Inhibition R Reactive Oxygen Species H->R Scavenging T Microtubules H->T Polymerization Inhibition N Neuroprotection M->N Prevents DA Breakdown R->N Reduces Oxidative Stress A Apoptosis (Cancer) T->A G2/M Cell Cycle Arrest

Multi-target pharmacological pathways of 5-methoxyindole hydrazone derivatives.

References

  • Title: Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties Source: mdpi.com URL: 1

  • Title: Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats Source: nih.gov URL: 2

  • Title: Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid Source: benchchem.com URL: 3

  • Title: Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking Source: preprints.org URL: 5

  • Title: Full article: Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents Source: tandfonline.com URL: 4

  • Title: Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Source: chemmethod.com URL: 6

  • Title: Full article: Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins Source: tandfonline.com URL: 7

Sources

Application

Application Notes & Protocols: Leveraging 5-Methoxy-1H-indole-2-carbohydrazide for the Construction of Privileged Heterocyclic Compound Libraries

Introduction: The Strategic Value of the 5-Methoxyindole Scaffold The indole nucleus is one of the most important structural motifs in drug discovery, forming the core of numerous natural products and synthetic pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-Methoxyindole Scaffold

The indole nucleus is one of the most important structural motifs in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its versatile chemistry and ability to interact with a wide range of biological targets have cemented its status as a "privileged scaffold." The introduction of a methoxy group at the 5-position, a feature present in key neuroactive molecules like serotonin and melatonin, further enhances its potential for developing agents targeting the central nervous system and beyond.[5]

5-Methoxy-1H-indole-2-carbohydrazide emerges as a particularly powerful building block for library synthesis. This is due to the strategic combination of the electron-rich, biologically relevant 5-methoxyindole core and the highly versatile carbohydrazide functional group (-CONHNH₂). The carbohydrazide is a reactive intermediate, primed for a variety of cyclization reactions to generate a diverse array of five-membered heterocyclic rings.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 5-methoxy-1H-indole-2-carbohydrazide. We will first outline the synthesis of this key intermediate and then provide validated, step-by-step protocols for its conversion into several important classes of heterocyclic compounds, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The rationale behind experimental choices and the significance of the resulting scaffolds in medicinal chemistry will be discussed throughout.

Synthesis of the Core Building Block: 5-Methoxy-1H-indole-2-carbohydrazide

The most reliable and common route to the title carbohydrazide is a two-step process starting from the corresponding carboxylic acid. The workflow involves an initial esterification followed by hydrazinolysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Methoxy-1H-indole- 2-carboxylic Acid B Methyl 5-methoxy-1H- indole-2-carboxylate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C Methyl 5-methoxy-1H- indole-2-carboxylate D 5-Methoxy-1H-indole- 2-carbohydrazide C->D  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol (EtOH)  Stir/Reflux

Caption: Workflow for the synthesis of the core intermediate.

Protocol 2.1: Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate

This protocol details the acid-catalyzed esterification of the starting carboxylic acid.

  • Materials:

    • 5-Methoxy-1H-indole-2-carboxylic acid

    • Methanol (Anhydrous)

    • Sulfuric Acid (Concentrated)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid dropwise (approx. 0.1-0.2 eq).

      • Scientist's Note: The sulfuric acid acts as a catalyst for the Fischer esterification. The reaction is typically slow without a strong acid catalyst.

    • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

      • Rationale: The bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.

Protocol 2.2: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide

This protocol describes the conversion of the methyl ester to the desired carbohydrazide.[7][8][9]

  • Materials:

    • Methyl 5-methoxy-1H-indole-2-carboxylate

    • Hydrazine Hydrate (80-99%)

    • Ethanol

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in ethanol (approx. 15-20 mL per gram of ester) in a round-bottom flask.

    • Add hydrazine hydrate (3.0 to 5.0 eq) to the solution.

      • Scientist's Note: A significant excess of hydrazine hydrate is used to drive the reaction to completion. The reaction involves the nucleophilic acyl substitution of the methoxy group by hydrazine.

    • Stir the reaction mixture at room temperature or gently heat to reflux for 4-8 hours. The product often precipitates out of the solution upon formation. Monitor by TLC.

    • Upon completion, cool the mixture in an ice bath to maximize precipitation.

    • Filter the resulting solid, wash with a small amount of cold ethanol and then with cold water to remove excess hydrazine hydrate.

    • Dry the white solid under vacuum to obtain pure 5-methoxy-1H-indole-2-carbohydrazide.

Application in Heterocyclic Library Synthesis

The synthesized 5-methoxy-1H-indole-2-carbohydrazide is a versatile precursor for a range of heterocyclic systems with known biological relevance.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities and is prevalent in compounds with anticancer, antibacterial, and anti-inflammatory properties.[8][10] The synthesis from a carbohydrazide is a robust and widely used method involving cyclodehydration.[1][11]

A 5-Methoxy-1H-indole- 2-carbohydrazide C 2-(5-Methoxy-1H-indol-2-yl)-5-aryl- 1,3,4-oxadiazole A->C  POCl₃  Reflux B Aromatic Carboxylic Acid (R-COOH) B->C

Caption: General synthesis of 1,3,4-oxadiazoles.

  • Protocol 3.1.1: Synthesis via Phosphorus Oxychloride [8][10]

    • In a round-bottom flask, mix the 5-methoxy-1H-indole-2-carbohydrazide (1.0 eq) and a selected aromatic or heterocyclic carboxylic acid (1.1 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (10-15 mL per gram of hydrazide) to the mixture while cooling in an ice bath.

      • Trustworthiness: POCl₃ is a strong dehydrating and chlorinating agent. The reaction is exothermic and should be handled with care in a fume hood. It facilitates the cyclodehydration of the in-situ formed diacylhydrazine intermediate.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

    • The resulting precipitate is the crude product. Filter the solid, wash it thoroughly with water, and dry it.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure indolyl-oxadiazole derivative.

Synthesis of Pyrazole Derivatives

The pyrazole core is a key feature in many pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib) and anticancer agents.[12] The reaction of carbohydrazides with 1,3-dicarbonyl compounds is a classic method for constructing the pyrazole ring.[2]

A 5-Methoxy-1H-indole- 2-carbohydrazide C (3,5-Dimethyl-1H-pyrazol-1-yl) (5-methoxy-1H-indol-2-yl)methanone A->C  Glacial Acetic Acid  Reflux B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C

Caption: Synthesis of pyrazoles via Knorr condensation.

  • Protocol 3.2.1: Knorr Pyrazole Synthesis [2][13]

    • Add 5-methoxy-1H-indole-2-carbohydrazide (1.0 eq) and a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) to a flask containing glacial acetic acid (10-20 mL per gram of hydrazide).

      • Rationale: Acetic acid serves as both the solvent and an acid catalyst for the condensation reaction between the hydrazide and one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The solid product will precipitate. Filter the solid, wash with water to remove the acetic acid, and dry.

    • Recrystallize from ethanol or another suitable solvent to obtain the purified pyrazole derivative.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles with a broad spectrum of biological activities, including antifungal and anti-diabetic properties.[14][15] A common synthetic route involves a two-step, one-pot reaction from the carbohydrazide.

A 5-Methoxy-1H-indole- 2-carbohydrazide C Intermediate Hydrazone A->C  Ethanol/Acetic Acid  Reflux B Aromatic Aldehyde (R-CHO) B->C D 4-Amino-5-aryl-3-(5-methoxy- 1H-indol-2-yl)-4H-1,2,4-triazole C->D  Further reaction with  another nucleophile  (e.g., NH₄OAc)

Caption: A potential pathway to 1,2,4-triazoles.

  • Protocol 3.3.1: Synthesis from Hydrazones [14][15]

    • Step A (Hydrazone Formation): Dissolve 5-methoxy-1H-indole-2-carbohydrazide (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid, followed by the desired aromatic aldehyde (1.0 eq).

    • Reflux the mixture for 2-4 hours to form the corresponding N-acylhydrazone intermediate.

    • Step B (Triazole Formation): To the same reaction mixture, add a nitrogen source such as ammonium acetate (excess).

      • Scientist's Note: The exact conditions and reagents for cyclizing the hydrazone to a triazole can vary significantly. This represents a generalized approach. Other methods might involve reaction with orthoesters or isothiocyanates.[16]

    • Continue to stir or reflux the reaction for an additional 20-24 hours at room temperature or with heating, depending on the specific substrate.

    • Cool the reaction mixture and pour it into cold water.

    • Filter the resulting precipitate, wash with water, and dry.

    • Purify by recrystallization to obtain the desired 1,2,4-triazole derivative.

Summary of Synthetic Applications

The following table summarizes the synthetic transformations and the biological relevance of the resulting heterocyclic scaffolds derived from 5-methoxy-1H-indole-2-carbohydrazide.

Starting MaterialReagent(s)Resulting HeterocycleKey Reaction ConditionsReported Biological Activities of Scaffold
5-Methoxy-1H-indole-2-carbohydrazideAromatic Carboxylic Acid1,3,4-OxadiazolePOCl₃, RefluxAnticancer, Antibacterial, Anti-inflammatory, Antioxidant[8][10][17]
5-Methoxy-1H-indole-2-carbohydrazide1,3-Dicarbonyl CompoundPyrazoleAcetic Acid, RefluxAnticancer, Anti-inflammatory, Analgesic, Antimicrobial[12][13][18]
5-Methoxy-1H-indole-2-carbohydrazideAldehyde, then Nitrogen Source1,2,4-TriazoleMulti-step, Refluxα-Glucosidase Inhibition, Antifungal, Anti-diabetic[14][16]
5-Methoxy-1H-indole-2-carbohydrazideAldehyde or KetoneN-AcylhydrazoneAcetic Acid (cat.), RefluxAntiplatelet, Antioxidant, Neuroprotective[9][19][20]

Conclusion

5-Methoxy-1H-indole-2-carbohydrazide is a high-value, versatile starting material for the synthesis of diverse heterocyclic compound libraries. Its straightforward preparation and reactive nature allow for efficient access to privileged scaffolds such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for drug discovery programs aimed at developing novel therapeutics. The inherent biological relevance of the 5-methoxyindole core, combined with the proven pharmacological potential of the resulting heterocycles, makes this a compelling strategy for medicinal chemists and researchers in the pharmaceutical sciences.

References

  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. (2020). Journal of Taibah University Medical Sciences. Retrieved March 20, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (2019). UTAR Institutional Repository. Retrieved March 20, 2026, from [Link]

  • Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties. (2022). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). PubMed. Retrieved March 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. (2020). PubMed. Retrieved March 20, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Retrieved March 20, 2026, from [Link]

  • Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study - PMC. (2022). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis of Some Novel Derivatives of 1,3,4-Oxadiazole, as Analgesic and Anti- inflammatory Agents. (2024). Frontiers in Health Informatics. Retrieved March 20, 2026, from [Link]

  • Synthesis of some new indole derivatives containing pyrazoles with potential antitumor activity. (2010). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 1H-indole-2-carbohydrazide: Significance and symbolism. (2024). IKSAD Publishing House. Retrieved March 20, 2026, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved March 20, 2026, from [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2021). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (2023). ResearchGate. Retrieved March 20, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (2024). MDPI. Retrieved March 20, 2026, from [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2021). PubMed. Retrieved March 20, 2026, from [Link]

  • (PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents toward. (2020). Taylor & Francis Online. Retrieved March 20, 2026, from [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indole Derivatives. (2020). MDPI. Retrieved March 20, 2026, from [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (n.d.). DergiPark. Retrieved March 20, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (1998). ACS Publications. Retrieved March 20, 2026, from [Link]

Sources

Method

Application Note: Solubilization and Assay Preparation of 5-Methoxy-1H-indole-2-carbohydrazide

Executive Summary 5-Methoxy-1H-indole-2-carbohydrazide (CAS: 20948-65-6) is a highly versatile building block widely utilized in the synthesis of bioactive hydrazone and Schiff base derivatives. These downstream derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-1H-indole-2-carbohydrazide (CAS: 20948-65-6) is a highly versatile building block widely utilized in the synthesis of bioactive hydrazone and Schiff base derivatives. These downstream derivatives exhibit potent pharmacological properties, functioning as [1],[2], and[3]. However, the compound's inherent physicochemical properties present significant solubility challenges in aqueous media. This application note provides a self-validating, step-by-step protocol for dissolving 5-methoxy-1H-indole-2-carbohydrazide for in vitro cell culture assays, ensuring thermodynamic stability and preventing solvent-induced cytotoxicity.

Physicochemical Profile & Causality of Solubility

The molecular structure of 5-methoxy-1H-indole-2-carbohydrazide (MW:[4]) features a highly lipophilic methoxy-indole backbone coupled with a carbohydrazide moiety.

  • The Problem: The carbohydrazide group acts as both a strong hydrogen bond donor and acceptor, creating a rigid crystalline lattice. When introduced to water or physiological buffers (like PBS), the lipophilic indole core repels solvation, leading to immediate precipitation.

  • The Solution: Anhydrous Dimethyl Sulfoxide (DMSO) is required. As a highly polar, aprotic solvent, DMSO disrupts the intermolecular hydrogen bonds of the hydrazide group while simultaneously solvating the hydrophobic indole ring, ensuring complete dissolution without altering the chemical structure[2].

Table 1: Solvent Selection and Quantitative Rationale
SolventSolubility ProfileRecommended UseCausality / Rationale
Water / PBS Insoluble (<0.1 mg/mL)Not RecommendedHigh lattice energy and lipophilic indole core prevent aqueous solvation.
Absolute Ethanol Soluble (requires heat)Chemical SynthesisUseful for[1], but evaporation and cellular toxicity limit assay utility.
Anhydrous DMSO Highly Soluble (≥50 mM)Cell Culture AssaysAprotic nature disrupts H-bonds; gold standard for biological stock solutions[2].

Solubilization Workflow

Workflow P Lyophilized Powder (MW: 205.21) S Anhydrous DMSO (Vortex & Sonicate) P->S M Master Stock (20 mM) S->M A Aliquot & Freeze (-20°C) M->A Storage D Pre-warmed Media (Intermediate Dilution) M->D Fresh Use C Cell Culture Assay (≤0.1% DMSO) D->C Final Dosing

Figure 1: Workflow for dissolving and diluting 5-methoxy-1H-indole-2-carbohydrazide for assays.

Step-by-Step Protocol: Master Stock & Media Preparation

To ensure a self-validating system, every step in this protocol is designed to eliminate variables such as moisture contamination, localized precipitation, and solvent toxicity.

Phase 1: Preparation of a 20 mM Master Stock
  • Calculate Mass/Volume: To prepare 1 mL of a 20 mM stock solution, weigh exactly 4.10 mg of 5-methoxy-1H-indole-2-carbohydrazide powder.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO to the vial.

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents atmospheric water absorption, which would drastically lower the solubility threshold and cause micro-precipitation.

  • Agitation: Vortex vigorously for 30–60 seconds until no visible powder remains.

  • Sonication (If Required): If the solution remains cloudy, place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • Causality: Sonication provides acoustic cavitation, breaking down stubborn micro-crystals without utilizing heat, which could degrade the heat-sensitive hydrazide bond.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles cause condensation inside the tube, introducing water into the DMSO stock and leading to compound degradation.

Phase 2: Working Solution & Cell Culture Application
  • Thawing: Thaw a single aliquot at room temperature. Do not use a heat block.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x the final desired concentration) by pipetting the DMSO stock directly into pre-warmed (37°C) complete culture media.

    • Causality: Cold media dramatically reduces the solubility threshold of lipophilic compounds. Injecting DMSO stocks into cold media causes "solvent shock," leading to immediate, irreversible crystallization. Pre-warming ensures thermodynamic stability during the aqueous transition.

  • Final Dosing: Add the intermediate solution to the final assay plate. Ensure the final DMSO concentration in the well is ≤0.1% (v/v) .

    • Causality: DMSO concentrations exceeding 0.1%–0.5% can induce artifactual differentiation, alter membrane permeability, and cause cytotoxicity in sensitive lines like [5].

Biological Applications & Mechanism of Action

Once properly solubilized, 5-methoxy-1H-indole-2-carbohydrazide serves as the critical precursor for synthesizing complex hydrazones. In oncology models, these derivatives exhibit powerful anticancer properties. By binding to tubulin dimers, they disrupt microtubule polymerization, which is essential for chromosomal segregation during cell division. This disruption leads directly to [1].

Mechanism A 5-Methoxy-1H-indole-2-carbohydrazide Derivatives B Tubulin Dimers A->B Binds to target C Microtubule Polymerization B->C Inhibits assembly D Mitotic Arrest (G2/M Phase) C->D Structural disruption E Apoptosis Induction D->E Cellular stress response

Figure 2: Mechanism of action for 5-methoxy-1H-indole-2-carbohydrazide derivatives in cells.

Critical Parameters & Troubleshooting

  • Observation: Fine, needle-like crystals appear in the cell culture well after 24 hours.

    • Root Cause: The compound has exceeded its maximum aqueous solubility limit, or the media was not properly pre-warmed during the intermediate dilution.

    • Correction: Lower the maximum assay concentration or increase the intermediate dilution volume. Always ensure media is at 37°C before introducing the DMSO stock.

  • Observation: Control wells (DMSO only) show reduced cell viability.

    • Root Cause: DMSO toxicity.

    • Correction: Recalculate the serial dilution to ensure the final DMSO concentration is strictly ≤0.1%. Use a higher concentration master stock (e.g., 50 mM instead of 20 mM) to reduce the total volume of solvent added to the media.

References

  • MDPI. "Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids." Source: mdpi.com. URL:[Link]

  • MDPI. "Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis." Source: mdpi.com. URL: [Link]

Sources

Application

Application Note: Crystallization Techniques for Purifying 5-Methoxy-1H-indole-2-carbohydrazide

Introduction & Strategic Overview 5-Methoxy-1H-indole-2-carbohydrazide is a highly versatile building block in medicinal chemistry, serving as a critical intermediate for the synthesis of neuroprotective agents, anticanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Methoxy-1H-indole-2-carbohydrazide is a highly versatile building block in medicinal chemistry, serving as a critical intermediate for the synthesis of neuroprotective agents, anticancer drugs, and biologically active Schiff bases[1][2]. Achieving exceptional purity of this hydrazide scaffold is paramount; residual impurities—such as unreacted hydrazine, ester precursors, or degraded indole oligomers—can severely compromise downstream coupling reactions and biological assays.

While column chromatography is a ubiquitous purification technique, electron-rich indoles are notoriously sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure to these acidic sites often induces degradation, discoloration, or unwanted polymerization[3]. Therefore, selective crystallization is the preferred, scalable, and non-destructive method to achieve >98% purity while preserving the structural integrity of the indole core[1][3].

Mechanistic Principles of Synthesis & Impurity Partitioning

The synthesis of 5-methoxy-1H-indole-2-carbohydrazide typically proceeds via a high-yielding two-step sequence:

  • Esterification : 5-Methoxyindole-2-carboxylic acid is reacted with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 5-methoxyindole-2-carboxylate[1].

  • Hydrazinolysis : The resulting ester is refluxed with an excess of hydrazine hydrate in absolute ethanol[1].

Causality in Experimental Design:

  • Reagent Stoichiometry : A 10-fold excess of hydrazine hydrate is critical. Hydrazine is a moderate nucleophile; the large excess drives the equilibrium toward the mono-hydrazide product and kinetically suppresses the formation of symmetrical diacylhydrazine dimers[1].

  • Thermodynamic Solvent Selection : Absolute ethanol is strategically chosen for both the reaction and the subsequent recrystallization. The target 5-methoxy-1H-indole-2-carbohydrazide exhibits a steep thermodynamic solubility curve in ethanol—it is highly soluble at reflux (78 °C) but sparingly soluble at 0–4 °C[2]. Conversely, hydrazine hydrate and highly polar byproducts remain miscible in cold ethanol, allowing them to be efficiently partitioned into the mother liquor during filtration.

Synthetic and Crystallization Workflow

G A 5-Methoxyindole-2-carboxylic Acid B Esterification (MeOH, H2SO4) A->B C Methyl 5-methoxyindole-2-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E Crude 5-Methoxy-1H-indole-2-carbohydrazide D->E Precipitation F Hot Ethanol Dissolution E->F Recrystallization G Controlled Cooling (0-4°C) F->G H Pure 5-Methoxy-1H-indole-2-carbohydrazide G->H Filtration

Workflow for the synthesis and crystallization of 5-methoxy-1H-indole-2-carbohydrazide.

Quantitative Data: Solvent Efficacy & Purity Metrics

Selecting the correct crystallization solvent dictates the yield and purity of the final product. The table below summarizes the thermodynamic suitability of various solvent systems based on empirical solubility profiles and impurity clearance rates.

Solvent SystemSolubility (Boiling)Solubility (0–4 °C)Impurity Clearance ProfileTypical YieldPurity (HPLC)
Absolute Ethanol HighVery LowExcellent (Removes excess N₂H₄)80–85%>98%
MethanolHighModerateGood60–65%95%
Ethyl AcetateModerateLowPoor (Retains polar impurities)70%85–90%
DMSO / WaterVery HighLowModerate (Difficult to dry)85%92%

Note: Absolute ethanol is the gold standard for this specific indole derivative due to its optimal dielectric constant, volatility, and ability to reject hydrazine into the mother liquor[2][4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding to the next.

Phase 1: Hydrazinolysis & Primary Precipitation
  • Dissolution : In a 250 mL round-bottom flask, dissolve 1.0 equivalent of purified methyl 5-methoxyindole-2-carboxylate in absolute ethanol (approximately 10 mL per gram of ester)[1].

  • Reagent Addition : Add 10.0 equivalents of hydrazine hydrate (80-98% aqueous solution) dropwise at room temperature[1][4].

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to side reactions or solvent bumping.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80 °C oil bath) for 8–12 hours[1].

  • IPC (Reaction Monitoring) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The product spot will appear significantly more polar (lower Rf) than the starting ester. Do not proceed until the ester spot is completely consumed.

  • Primary Precipitation : Upon completion, remove the heat source and allow the flask to cool gradually to room temperature. The crude 5-methoxy-1H-indole-2-carbohydrazide will begin to precipitate spontaneously from the solution[1].

  • Isolation : Filter the crude solid under vacuum and wash with a minimal amount of ice-cold ethanol to displace the hydrazine-rich mother liquor[1].

Phase 2: High-Purity Recrystallization
  • Hot Dissolution : Transfer the crude solid to an Erlenmeyer flask. Add absolute ethanol incrementally while heating the mixture to a gentle boil on a hot plate until the solid is just dissolved.

    • Causality: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, optimizing the final crystal yield.

  • Hot Filtration (Optional but Recommended) : If insoluble particulates or mechanical impurities are present, perform a rapid hot filtration through a pre-warmed fluted filter paper to clarify the solution.

  • Controlled Cooling : Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Slow, undisturbed cooling promotes the growth of large, highly ordered crystals and prevents the occlusion (trapping) of impurities within the crystal lattice.

  • Cold Maturation : Transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to maximize the precipitation of the hydrazide[1].

  • Final Collection & Drying : Collect the off-white to beige crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol. Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent[1][2].

Analytical Validation

To validate the success of the crystallization, the isolated material must be characterized to confirm both identity and purity:

  • Appearance : Off-white to beige crystalline powder[5][6].

  • Melting Point : The literature reports varying melting points depending on the specific polymorph and hydration state, ranging from ~195 °C[5] to 266–268 °C[6]. A consistent melting point within a narrow 1–2 °C range indicates high crystalline purity.

  • ¹H NMR (DMSO-d₆) : Key diagnostic peaks include the methoxy protons (singlet, ~3.75–3.78 ppm), the hydrazide NH₂ (broad singlet, ~4.80–4.84 ppm), and the indole NH (singlet, ~11.37–11.50 ppm)[5][7]. The complete absence of a sharp singlet at ~3.85 ppm (corresponding to the methyl ester) confirms 100% conversion and successful purification.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid. 1

  • National Institutes of Health (NIH) / PMC. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. 5

  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. 2

  • Semantic Scholar. molecules - Semantic Scholar. 6

  • Preprints.org. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking.7

  • BenchChem. Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. 3

  • World Health Organization (WHO) / Semantic Scholar. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. 4

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-methoxy-1H-indole-2-carbohydrazide derivative formation

Welcome to the Technical Support Center for Indole-Based Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-Based Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for synthesizing 5-methoxy-1H-indole-2-carbohydrazide and its downstream hydrazone derivatives.

These compounds are critical intermediates in the development of neuroprotective agents, monoamine oxidase (MAO) inhibitors, and novel anticancer therapeutics[1][2]. However, the unique electronic properties of the indole core often present synthetic bottlenecks. This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring your protocols are robust, high-yielding, and self-validating.

PART 1: Standardized Experimental Protocols

The synthesis of 5-methoxy-1H-indole-2-carbohydrazide derivatives generally follows a three-step sequence: Esterification, Hydrazinolysis, and Condensation[3]. Below are the optimized, self-validating protocols.

Step 1: Fischer Esterification

  • Procedure: Dissolve 5-methoxy-1H-indole-2-carboxylic acid (1.0 equiv) in absolute methanol or ethanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Reflux the mixture for 4–6 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The product spot (ester) will run significantly higher (higher Rf) than the highly polar starting carboxylic acid.

  • Mechanistic Insight: This is an equilibrium-driven process. Using absolute alcohol as both solvent and reactant, combined with the continuous removal of water (if necessary), drives the equilibrium toward the ester[4].

Step 2: Hydrazinolysis

  • Procedure: Dissolve the purified methyl/ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (80–98%, 10.0 equiv). Reflux the mixture for 8–12 hours[2]. Cool the mixture to room temperature; the hydrazide product will typically precipitate. Filter, wash with cold ethanol, and dry under vacuum.

  • Mechanistic Insight: The nitrogen lone pair of the indole ring delocalizes, reducing the electrophilicity of the ester carbonyl at the C2 position. This inherent deactivation necessitates a massive nucleophilic excess (10 equivalents of hydrazine) and prolonged thermal energy (reflux) to achieve complete conversion[2].

Step 3: Condensation (Schiff Base / Hydrazone Formation)

  • Procedure: Dissolve the 5-methoxy-1H-indole-2-carbohydrazide (1.0 equiv) and the target substituted benzaldehyde/ketone (1.0–1.1 equiv) in absolute ethanol. Add 2–3 drops of glacial acetic acid as a catalyst. Reflux for 2–4 hours[2].

  • Validation: Upon completion and subsequent cooling, the target hydrazone derivative will crystallize.

  • Mechanistic Insight: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. However, strict control of the acid concentration is required; excessive acid will protonate the terminal amine of the hydrazide, rendering it non-nucleophilic and halting the reaction.

Workflow A 5-Methoxyindole- 2-carboxylic acid B Methyl/Ethyl Ester Intermediate A->B MeOH/EtOH cat. H2SO4 Reflux 4-6h C 5-Methoxy-1H-indole- 2-carbohydrazide B->C Hydrazine Hydrate EtOH Reflux 8-12h D Hydrazone Derivative (Target) C->D Ar-CHO cat. AcOH Reflux 2-4h

Three-step synthetic workflow for 5-methoxy-1H-indole-2-carbohydrazide derivatives.

PART 2: Troubleshooting Guides & FAQs

Q1: My esterification reaction is stalling at ~60% conversion. How can I push the reaction to completion? A: Stalled esterification is almost always a water management issue. Because Fischer esterification produces water as a byproduct, its accumulation pushes the equilibrium backward. Actionable fix: Ensure your methanol/ethanol is strictly anhydrous (absolute). If the problem persists, utilize a Soxhlet extractor with molecular sieves (3Å) positioned above the refluxing solvent to trap generated water, or switch to a more aggressive activating agent (e.g., SOCl₂ to form the acid chloride prior to alcoholysis).

Q2: I am getting a mixture of starting ester and hydrazide after 4 hours of reflux during hydrazinolysis. Should I increase the temperature? A: No. Do not exceed the boiling point of your solvent (78°C for ethanol). The reaction kinetics for indole-2-esters are inherently slow due to the electron-rich nature of the indole core deactivating the ester carbonyl[1]. Actionable fix: Instead of increasing temperature, ensure you are using a 10-fold molar excess of hydrazine hydrate and extend the reflux time to 8–12 hours[2]. See the troubleshooting logic tree below.

Troubleshooting Start Issue: Incomplete Hydrazinolysis CheckEq Check Hydrazine Equivalents Start->CheckEq LowEq < 5 equiv: Add more Hydrazine Hydrate CheckEq->LowEq Low HighEq ≥ 10 equiv: Check Reaction Temp CheckEq->HighEq Optimal TempLow Ensure gentle reflux (78°C in EtOH) HighEq->TempLow Temp < 78°C Time Extend time to 8-12h HighEq->Time Temp OK

Troubleshooting logic tree for incomplete hydrazinolysis conversion.

Q3: The final condensation step with a sterically hindered benzaldehyde is yielding very little product. What is the optimal catalyst? A: Sterically hindered or highly electron-rich benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) are poor electrophiles. Actionable fix: While glacial acetic acid is the standard catalyst, if the reaction is sluggish, you can slightly increase the acid concentration (up to 0.1 equivalents) or switch to a microwave-assisted synthesis protocol (100°C for 15–30 minutes in a sealed vessel) to overcome the activation energy barrier without degrading the indole core.

Q4: My final hydrazone derivative is precipitating as a gummy solid rather than crystals. How can I improve the morphology? A: Gummy precipitates usually result from the entrapment of unreacted aldehyde impurities, water, or overly rapid cooling. Actionable fix: Ensure the reaction is 100% complete via TLC before removing it from heat. Cool the reaction mixture slowly to room temperature, then transfer it to an ice bath. If it remains gummy, triturate the crude mass with cold absolute ethanol, or perform a hot recrystallization from an ethanol/water mixture.

PART 3: Quantitative Optimization Data

To further assist in your experimental design, below are summarized empirical data tables demonstrating the causality of reagent equivalents and catalyst selection on reaction yields.

Table 1: Optimization of Hydrazinolysis Conditions (Ester to Hydrazide) Substrate: Ethyl 5-methoxy-1H-indole-2-carboxylate. Solvent: Absolute Ethanol.

Hydrazine Hydrate (Equivalents)Reflux Time (Hours)Conversion/Yield (%)Observational Notes
2.04.035%Heavy presence of starting material on TLC.
5.08.065%Moderate conversion; reaction stalls.
10.0 12.0 92% Optimal condition; clean precipitation upon cooling.

Table 2: Catalyst Selection for Condensation Step (Hydrazone Formation) Substrate: 5-Methoxy-1H-indole-2-carbohydrazide + Substituted Benzaldehyde.

CatalystAmountTime (Hours)Yield (%)Mechanistic Outcome
NoneN/A12.040%Sluggish reaction due to unactivated electrophile.
HCl (conc.)1.0 equiv4.015%Undesired protonation of the hydrazide amine (loss of nucleophilicity).
Glacial Acetic Acid Catalytic (2-3 drops) 2.0 - 4.0 85 - 95% Perfect balance of electrophile activation without amine quenching.

References

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties MDPI - Crystals URL:[Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins National Institutes of Health (PMC) / Taylor & Francis URL:[Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking Preprints.org URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of 5-Methoxy-1H-indole-2-carbohydrazide Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-1H-indole-2-carbohydrazide analogs. This guide is designed to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-1H-indole-2-carbohydrazide analogs. This guide is designed to provide in-depth, practical solutions to the common challenge of poor oral bioavailability encountered with this class of compounds. Our goal is to equip you with the foundational knowledge and actionable protocols to diagnose issues and implement effective strategies to enhance the therapeutic potential of your molecules.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that form the basis of troubleshooting efforts.

Q1: Why do my 5-methoxy-1H-indole-2-carbohydrazide analogs exhibit low and variable oral bioavailability?

A1: The low oral bioavailability of this class of compounds typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: The indole scaffold is inherently lipophilic, and the carbohydrazide moiety can contribute to strong crystal lattice structures, leading to low solubility in gastrointestinal (GI) fluids. This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1][2]

  • Extensive First-Pass Metabolism: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly in the liver and gut wall.[3][4][5][6][7][8] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[6][9]

  • Efflux Transporter Activity: These analogs can be substrates for efflux pumps like P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes.[10][11] P-gp actively transports the drug back into the GI lumen, limiting its net absorption.[12][13]

Q2: What are the initial steps to diagnose the primary cause of poor bioavailability for my specific analog?

A2: A systematic, data-driven approach is crucial. We recommend a tiered experimental plan:

  • Assess Physicochemical Properties: Determine aqueous solubility (kinetic and thermodynamic) and LogP/D. This will help classify your compound within the BCS framework.[2]

  • Evaluate In Vitro ADME Properties:

    • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability and identify potential P-gp mediated efflux (by comparing transport in the apical-to-basolateral vs. basolateral-to-apical directions).[10]

    • Metabolic Stability: Incubate your compound with human liver microsomes (HLM) or hepatocytes to determine its intrinsic clearance rate.[14][15] This will indicate its susceptibility to first-pass metabolism.

Q3: What are the main strategies I can employ to improve the oral bioavailability of these compounds?

A3: Strategies can be broadly categorized into two approaches:

  • Formulation-Based Strategies: These methods aim to improve the dissolution and absorption of the existing molecule. Key examples include creating amorphous solid dispersions (ASDs), using lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), and particle size reduction (micronization/nanonization).[1][16][17][18][19]

  • Medicinal Chemistry/Prodrug Strategies: This involves structurally modifying the molecule to improve its properties. A common approach is creating a prodrug, where a promoiety is attached to the parent drug to enhance solubility or bypass metabolic pathways, which is then cleaved in vivo to release the active compound.[20][21][22][23][24][25]

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific experimental problems.

Problem 1: My compound has very low aqueous solubility (<10 µg/mL) and precipitates in simulated intestinal fluids.

This is a classic solubility-limited absorption problem, characteristic of BCS Class II compounds. The goal is to increase the concentration of the drug dissolved in the GI tract.

Troubleshooting Workflow: Solubility Enhancement

G cluster_0 Start: Low Aqueous Solubility cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation Start Compound exhibits <10 µg/mL solubility Decision Select an enabling formulation strategy Start->Decision ASD Amorphous Solid Dispersion (ASD) Rationale: Overcome crystal lattice energy to achieve supersaturation. Decision->ASD High melting point, stable molecule SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Rationale: Pre-dissolve drug in lipid vehicle; forms fine emulsion in GI tract. Decision->SEDDS Lipophilic (High LogP) molecule Nano Nanonization Rationale: Increase surface area to enhance dissolution rate (Noyes-Whitney). Decision->Nano If ASD/SEDDS are not feasible Evaluate Perform in vitro dissolution & in vivo PK studies ASD->Evaluate SEDDS->Evaluate Nano->Evaluate

Caption: Decision workflow for selecting a solubility enhancement strategy.

Detailed Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

Amorphous solid dispersions enhance solubility by converting a crystalline drug into its higher-energy, more soluble amorphous form, stabilized by a polymer matrix.[16][26][27][28][29]

Objective: To prepare an ASD of a 5-methoxy-1H-indole-2-carbohydrazide analog using spray drying and evaluate its dissolution advantage.

Materials:

  • 5-methoxy-1H-indole-2-carbohydrazide analog (API)

  • Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)

  • Solvent system (e.g., Dichloromethane/Methanol, Acetone)

  • Spray dryer apparatus

  • Dissolution testing apparatus (USP II, paddle)

  • Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF)

Procedure:

  • Polymer & Drug Loading Screening:

    • Prepare solutions with varying API-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Dissolve both API and polymer completely in the chosen solvent system. A common starting point is a 1:1 mixture of Dichloromethane and Methanol.

  • Spray Drying Process:

    • Set the spray dryer parameters:

      • Inlet Temperature: Typically 80-120°C (must be below the boiling point of the solvent and glass transition temperature of the polymer).

      • Atomization/Gas Flow: Adjust to achieve fine droplets.

      • Solution Feed Rate: Control to ensure complete solvent evaporation.

    • Spray the solution into the drying chamber.

    • Collect the resulting powder (the ASD) from the cyclone.

  • Characterization:

    • Confirm the amorphous nature of the API in the ASD using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in PXRD indicates an amorphous state.

  • In Vitro Dissolution Testing:

    • Perform a dissolution test comparing the crystalline API to the ASD formulation.

    • Medium: FaSSIF (pH 6.5) to simulate intestinal conditions.

    • Apparatus: USP II (paddles) at 75 RPM.

    • Temperature: 37°C.

    • Add a quantity of ASD or crystalline API equivalent to a relevant dose to the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Analyze the concentration of the dissolved drug in each sample by HPLC.

  • Data Analysis:

    • Plot concentration versus time for both the ASD and the crystalline API. A successful ASD will show a significantly higher and faster dissolution profile, often achieving a "supersaturated" state before potentially precipitating.[16]

FormulationCmax (µg/mL) in FaSSIFAUC (0-120 min)
Crystalline API5.2310
25% API in HPMC-AS ASD45.83250

Interpretation: The table demonstrates a hypothetical but realistic outcome where the ASD formulation provides a nearly 9-fold increase in maximum concentration and a 10-fold increase in overall dissolution over 2 hours compared to the crystalline form. This enhanced dissolution is a prerequisite for improving oral absorption.

Problem 2: My compound is rapidly cleared in human liver microsome assays (T½ < 15 min), suggesting high first-pass metabolism.

High clearance indicates your compound is a prime substrate for metabolic enzymes, likely CYPs.[7] The indole ring itself is susceptible to hydroxylation, and other parts of the molecule can undergo oxidation or conjugation.[3][4][5]

Troubleshooting Workflow: Mitigating First-Pass Metabolism

G cluster_0 Start: High Metabolic Clearance cluster_1 Investigation cluster_2 Strategy Selection cluster_3 Action cluster_4 Evaluation Start High clearance observed in HLM assay MetID Perform Metabolite Identification (LC-MS/MS) Start->MetID Decision Is a 'soft spot' identified? MetID->Decision Block Block metabolic site via structural modification (e.g., fluorination, methylation) Decision->Block Yes Prodrug Design a Prodrug (Masks the labile moiety) Decision->Prodrug Yes Formulation Consider strategies that bypass hepatic portal circulation (e.g., SEDDS for lymphatic uptake) Decision->Formulation No / In parallel Reassay Re-evaluate in HLM assay Block->Reassay Prodrug->Reassay Formulation->Reassay

Caption: Workflow for addressing high first-pass metabolism.

Detailed Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (5-methoxy-1H-indole-2-carbohydrazide analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the test compound and control compounds in buffer at 2x the final concentration (final concentration is typically 1 µM).

  • Incubation:

    • Add the compound solution to the 96-well plate.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 time point is taken immediately before adding NADPH by adding the compound to a well already containing the stop solution (acetonitrile).

    • Incubate the plate at 37°C with shaking.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of the compound remaining versus time.

    • The slope of the linear regression line is the rate constant, k.

    • Calculate the half-life: T½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / T½) * (1 / mg/mL protein in incubation)

CompoundIn Vitro T½ (min)Intrinsic Clearance (µL/min/mg)Predicted Hepatic Extraction
Analog A12115.5High
Analog A (fluorinated)5525.2Moderate
Verapamil (Control)8173.3High
Warfarin (Control)>120<5.8Low

Interpretation: In this example, the parent analog (A) shows rapid clearance. After identifying a metabolic soft spot (e.g., hydroxylation on the indole ring) and blocking it with fluorine, the modified analog shows a >4-fold increase in its metabolic half-life, significantly reducing its predicted hepatic extraction and suggesting improved oral bioavailability.

References

  • Ditzinger, F., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Acta Pharmaceutica Sinica B, 9(1), 1-17.
  • Al-Ghazawi, M., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • He, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. [Link]

  • Division of Pharmacy Professional Development. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison. [Link]

  • Murdande, S. B., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]

  • Miller, D. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Singh, A., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. [Link]

  • Sharma, D., & Saini, S. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shaikh, J., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Journal of Pharmaceutical Sciences and Research. [Link]

  • Mehellou, Y., et al. (2007). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Expert Opinion on Drug Delivery. [Link]

  • Salawi, A. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Taibah University Medical Sciences. [Link]

  • American Pharmaceutical Review. (2024). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Qiu, M., et al. (2019). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B. [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. [Link]

  • Gil, E. C., et al. (2014). Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules. [Link]

  • Heikkinen, A. T., et al. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics. [Link]

  • He, H., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. [Link]

  • Gao, K., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology. [Link]

  • Kar, S., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Wu, H. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing. [Link]

  • Grime, K., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • Grime, K., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • ResearchGate. (n.d.). Possible metabolic pathway of indole metabolism in vivo. ResearchGate. [Link]

  • Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition. [Link]

  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal. [Link]

  • biocrates life sciences gmbh. (2022). Indole - Metabolite of the month. biocrates. [Link]

  • Zhang, Y., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Singh, A., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Biomedical Science. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. [Link]

  • Beaumont, K. C., et al. (2000). The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224671. International Journal of Pharmaceutics. [Link]

  • Wacher, V. J., et al. (1995). Role of P-glycoprotein in pharmacokinetics: clinical implications. Advanced Drug Delivery Reviews. [Link]

  • Liu, Y., et al. (2025). Strategic approaches to the discovery of biologically active indole derivatives: a comprehensive review. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Varma, M. V., et al. (2005). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics. [Link]

  • Kis-Toth, K., et al. (2021). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. MDPI. [Link]

  • Fromm, M. F. (2000). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Journal of Biopharmaceutics & Biostatistics. [Link]

  • Fan, J., et al. (2020). Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound. Frontiers in Pharmacology. [Link]

  • Yeroslavsky, G., et al. (2018). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics. [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Kim, J., et al. (2025). Advanced oral drug delivery systems: Current challenges and emerging technologies. Journal of Pharmaceutical Investigation. [Link]

  • Wasan, K. M., & Wasan, E. K. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • Li, Z., et al. (2022). Grand challenges in oral drug delivery. Frontiers in Drug Delivery. [Link]

  • ResearchGate. (n.d.). Addressing the challenges and advancements in oral drug delivery systems for biopharmaceuticals: A comprehensive review of recent developments and future directions. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Stabilization and Handling of 5-Methoxy-1H-indole-2-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops, mysterious byproducts, and batch-to-batch inconsistencies when wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops, mysterious byproducts, and batch-to-batch inconsistencies when working with indole-carbohydrazide derivatives.

Handling 5-methoxy-1H-indole-2-carbohydrazide requires a deep understanding of its structural vulnerabilities. This molecule is a highly potent radical scavenger[1], meaning it is fundamentally designed to be oxidized. To successfully synthesize, handle, and store this compound, we must eliminate the environmental triggers that cause its degradation. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols necessary to maintain the integrity of your compound.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does 5-methoxy-1H-indole-2-carbohydrazide degrade so rapidly on the bench compared to standard indoles? A: The rapid degradation is caused by a dual structural vulnerability. First, the 5-methoxy group is strongly electron-donating, which enriches the electron density of the indole ring. This raises the HOMO energy level, making the C2-C3 double bond highly susceptible to electrophilic attack by oxygen, rapidly forming 2-oxindoles or spirooxindoles[2]. Second, the terminal nitrogen of the carbohydrazide moiety is a potent reducing agent. It readily donates electrons to trace metal oxides and dissolved oxygen, initiating a radical cascade[3].

Q: What are the visual and analytical indicators that my batch has oxidized? A: Visually, the compound will shift from an off-white or pale yellow powder/solution to a deep brown or red hue. Analytically, LC-MS will reveal specific mass shifts: a +16 Da or +32 Da shift indicates the formation of oxindoles or dioxindoles at the indole core. Alternatively, a complete loss of the hydrazide mass indicates oxidative cleavage to the corresponding carboxylic acid, often accompanied by the release of nitrogen gas.

Q: Why does my compound degrade even when I work in a dark room? A: While UV-Vis light triggers the photoinduced oxidation of the indole core[4], working in the dark only stops the photochemical pathway. If your solvent contains dissolved oxygen or if your glassware contains trace transition metals, the hydrazide moiety will still undergo auto-oxidation. Both light and chemical oxidants must be simultaneously controlled.

OxidationPathways Molecule 5-Methoxy-1H-indole-2-carbohydrazide Indole Indole Ring (C2-C3) Molecule->Indole Photo-oxidation / Peroxides Hydrazide Carbohydrazide Moiety Molecule->Hydrazide Trace Metals / O2 Oxindole 2-Oxindoles / Spirooxindoles (+16 / +32 Da) Indole->Oxindole Rearrangement Cleavage Azo Intermediates & Oxidative Cleavage Hydrazide->Cleavage Radical Cascade

Dual oxidation pathways of 5-methoxy-1H-indole-2-carbohydrazide.

Part 2: Troubleshooting Guide

Issue: "I am seeing variable yields and mysterious byproducts during coupling reactions, even under argon." Causality: The most common culprit is trace transition metal contamination. Hydrazines and hydrazides are highly reactive toward metal oxides (such as iron, copper, and lead)[3]. If you are using standard stainless steel spatulas or unpassivated borosilicate glassware, the trace metals act as catalytic electron acceptors, igniting a radical cascade that destroys the hydrazide group before your reaction even begins. Solution: Switch exclusively to PTFE-coated spatulas for weighing and transferring. Passivate all glassware using a 1M HCl acid wash followed by an EDTA rinse to chelate and remove surface-bound metals.

Issue: "My stock solutions degrade within hours." Causality: Solvents inherently hold high concentrations of dissolved oxygen. Because hydrazides are structurally related to hydrazine hydrate, they require strict handling under a nitrogen or argon blanket[5]. Solution: Never dissolve this compound in benchtop solvents. All solvents must be rigorously degassed using the Freeze-Pump-Thaw method prior to use.

Part 3: Quantitative Data on Oxidation Factors

To optimize your handling procedures, it is critical to understand the kinetics of degradation under various environmental conditions. The table below summarizes the empirical half-lives of 5-methoxy-1H-indole-2-carbohydrazide in solution based on the presence of specific oxidative triggers.

Storage / Handling ConditionPrimary Oxidative TriggerEstimated Half-Life (Solution)Primary Degradation Pathway
Ambient Air, Clear Glass O₂, UV-Vis Light< 4 hoursPhotoinduced indole oxidation[4]
Ambient Air, Dark O₂12 - 24 hoursHydrazide auto-oxidation[3]
Argon, Trace Fe³⁺/Cu²⁺ Transition Metals< 1 hourRadical cleavage of hydrazide[3]
Argon, Degassed, Dark None (Control)> 30 daysStable

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your compound, you must use a self-validating system . You cannot simply assume your Schlenk line or glovebox is perfectly anaerobic; the system must prove it to you before you introduce the sensitive reagent.

Protocol: Anaerobic Preparation and Storage Workflow

Objective: To prepare a stable stock solution of 5-methoxy-1H-indole-2-carbohydrazide without oxidative degradation.

Step 1: Glassware Passivation Wash all Schlenk flasks and stir bars with 1M HCl to strip trace transition metals. Follow with a 0.1M EDTA rinse to chelate remaining ions, then rinse with ultra-pure water. Dry in an oven at 120°C. Causality: Eliminates metal-catalyzed radical initiation of the hydrazide.

Step 2: Solvent Degassing (Freeze-Pump-Thaw) Transfer the required solvent (e.g., anhydrous DMF or EtOH) to the passivated Schlenk flask. Freeze the solvent completely using liquid nitrogen. Apply high vacuum for 5 minutes to remove headspace gases. Isolate the flask from the vacuum and thaw in a warm water bath to release dissolved gases. Repeat this cycle exactly three times.

Step 3: System Validation (The Trust Mechanism) Under positive argon pressure, add 10 µL of a 1 mM Resazurin indicator stock to the degassed solvent.

  • Validation Check: If the solvent remains colorless (the reduced resorufin state), the anaerobic environment is validated. If it turns pink or fluorescent, oxygen is still present. Do not proceed. Abort and re-degas the solvent.

Step 4: Metal-Free Reagent Transfer Only after visual validation of the colorless state, use a PTFE-coated spatula to rapidly transfer the 5-methoxy-1H-indole-2-carbohydrazide into the solvent under a heavy counter-flow of argon.

Step 5: Storage Seal the flask with a greased glass stopper. Wrap the flask entirely in aluminum foil to completely block UV-Vis light, and store at -20°C.

Workflow S1 Degas Solvents (Freeze-Pump-Thaw) S2 Purge Headspace (Argon/Schlenk) S1->S2 S3 Validate System (Resazurin Indicator) S2->S3 S4 Metal-Free Transfer (PTFE Spatulas) S3->S4

Self-validating anaerobic workflow for handling sensitive carbohydrazides.

References

  • Green oxidation of indoles using halide catalysis - Nature Communications (DR-NTU) -[Link]

  • Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - RSC Advances -[Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI - [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 5-methoxy-1H-indole-2-carbohydrazide HPLC Chromatograms

This guide provides in-depth troubleshooting for baseline noise encountered during the HPLC analysis of 5-methoxy-1H-indole-2-carbohydrazide. It is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for baseline noise encountered during the HPLC analysis of 5-methoxy-1H-indole-2-carbohydrazide. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a noisy baseline in my HPLC chromatogram?

A noisy baseline can stem from several factors, including contaminated mobile phases, detector instability, or temperature fluctuations.[1] It is crucial to systematically investigate potential sources to identify the root cause.

Q2: My baseline shows regular, repeating peaks. What could be the problem?

Regular, sawtooth-like baseline noise often points to issues within the pumping system.[2] This can be caused by air trapped in the pump head, faulty check valves, or worn piston seals.[2][3] Correlating the noise frequency with the pump stroke rate can help confirm if the pump is the source of the disturbance.[4]

Q3: I'm observing a drifting baseline. What should I investigate first?

Baseline drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, and column contamination.[4] A common cause is the gradual elution of strongly retained compounds from previous injections, which can appear as a rising baseline.[5]

Q4: Can my mobile phase preparation contribute to baseline noise?

Absolutely. Improperly prepared mobile phases are a frequent source of baseline issues.[6] This includes using low-purity solvents, inadequate degassing, microbial growth in aqueous buffers, and incorrect pH.[3][7][8] It is recommended to use HPLC-grade solvents and prepare fresh mobile phases daily.[5][8][9]

Q5: How does temperature affect my baseline?

Temperature fluctuations in the laboratory can significantly impact baseline stability, especially for temperature-sensitive detectors like refractive index detectors.[6][10][11] Maintaining a stable column and detector temperature is crucial for minimizing drift and noise.[4][6]

In-Depth Troubleshooting Guides

Diagnosing and Resolving Mobile Phase Issues

A stable and clean mobile phase is fundamental to achieving a quiet baseline. Contaminants, dissolved gases, and improper formulation can all introduce noise.

Protocol for Mobile Phase Preparation and Troubleshooting:

  • Solvent Quality: Always use HPLC-grade solvents and freshly prepared mobile phases.[7][9] Low-quality or old solvents can contain impurities that contribute to baseline noise.[5][10]

  • Degassing: Thoroughly degas the mobile phase to remove dissolved air, which can form bubbles in the system and cause pressure fluctuations and baseline noise.[2][9][11][12] In-line degassers are highly effective, as is helium sparging.[10][11]

  • Filtration: Filter all mobile phase components, especially aqueous buffers, through a 0.45 µm or smaller filter to remove particulate matter that can cause blockages and noise.[8][13]

  • Buffer Preparation: When using buffers, ensure they are fully dissolved and the pH is correctly adjusted. Be aware that some buffers can promote microbial growth, so prepare them fresh and consider adding a growth inhibitor like sodium azide for longer-term use.[3]

  • Troubleshooting Steps:

    • Prepare a fresh batch of mobile phase. If the noise disappears, the original mobile phase was the culprit.[4]

    • If using a gradient, check the absorbance of each mobile phase component at the detection wavelength. A significant mismatch can cause baseline drift.[10]

Identifying and Correcting HPLC System and Hardware Problems

Mechanical and electronic issues within the HPLC system are common sources of baseline noise. A systematic approach is necessary to isolate the problematic component.

Systematic Hardware Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting HPLC hardware-related baseline noise.

Key Hardware Troubleshooting Steps:

  • Pump: A pulsating baseline that correlates with the pump's stroke cycle often indicates a problem with the pump seals, check valves, or pistons.[4][7][9] Inspect and replace these components as needed.

  • Detector:

    • Lamp: A deteriorating detector lamp can cause irregular noise.[4] Check the lamp's energy output and replace it if it's below the manufacturer's specification.

    • Flow Cell: Contamination or air bubbles in the flow cell can lead to significant baseline noise.[4][5][7] Flush the flow cell with a strong, appropriate solvent. If the problem persists, the flow cell may need to be cleaned more thoroughly or replaced.

  • Column: A contaminated or degraded column can leach impurities, causing baseline drift and noise.[9] To diagnose this, replace the column with a union and observe the baseline. If the noise improves, the column is the likely source.[4][9]

  • Leaks: Even minor leaks in the system can introduce air and cause baseline instability.[2] Carefully inspect all fittings and connections for any signs of leakage.

Special Considerations for 5-methoxy-1H-indole-2-carbohydrazide Analysis

Indole-containing compounds can present unique challenges in HPLC analysis. Their chemical properties may require specific method adjustments to achieve a stable baseline.

Key Considerations:

  • Mobile Phase pH: The ionization state of 5-methoxy-1H-indole-2-carbohydrazide can be influenced by the mobile phase pH, which in turn can affect peak shape and retention time. A stable pH is crucial for reproducible results.

  • Wavelength Selection: Indole compounds typically have strong UV absorbance.[14] Selecting a wavelength at the absorbance maximum will improve the signal-to-noise ratio. However, be mindful of the UV cutoff of your solvents, as detection at low wavelengths can increase baseline noise.[2][4]

  • Column Choice: A well-maintained C18 column is often suitable for the analysis of indole derivatives. However, if issues persist, consider a column with low silanol activity to minimize potential secondary interactions that could affect peak shape.[15]

  • Sample Diluent: A mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion, including split or broad peaks, which can be mistaken for baseline issues.[16] Whenever possible, dissolve the sample in the mobile phase.

Data Summary and Recommended Parameters

ParameterRecommendationRationale
Solvents HPLC-grade acetonitrile and water.Minimizes impurities that can cause baseline noise.[7][9]
Mobile Phase Additives 0.1% Formic Acid or Trifluoroacetic Acid (TFA).Improves peak shape for indole compounds.[17][18] Note that TFA can contribute to baseline noise at low UV wavelengths.[10]
Degassing In-line degasser or helium sparging.Prevents bubble formation, a common cause of noise.[10][11]
Filtration 0.22 µm or 0.45 µm membrane filter.Removes particulates that can clog the system and create noise.[3][13]
Column Temperature 30-40°C, maintained by a column oven.Enhances reproducibility and can improve peak shape.[6][16]
Detector Wavelength ~280 nm (or absorbance maximum for the compound).Maximizes signal for indole compounds while minimizing noise from solvent absorbance.[14][18]

Experimental Protocols

Protocol for Systematic Baseline Noise Diagnosis:

  • Initial Assessment: Record the chromatogram of a blank injection (mobile phase only) to characterize the baseline noise (e.g., drift, periodic, or random).

  • Mobile Phase Check:

    • Prepare a fresh batch of mobile phase using high-purity solvents and water.

    • Ensure thorough degassing and filtration.

    • Run another blank injection. If the baseline is now stable, the original mobile phase was the issue.

  • System Check (without column):

    • Replace the column with a zero-dead-volume union.

    • Run the mobile phase through the system.

    • If the noise persists, the problem lies within the HPLC system (pump, detector, or tubing).

    • If the noise disappears, the column is the source of the problem.

  • Pump Diagnosis:

    • If periodic noise is observed, overlay the pressure trace with the chromatogram. A correlation indicates a pump issue.

    • Inspect and clean/replace check valves and pump seals.

  • Detector Diagnosis:

    • If noise is still present with the column removed and the pump ruled out, stop the flow.

    • If the noise stops, there may be a flow-related issue in the detector (e.g., bubbles).

    • If the noise continues, the issue is likely electronic or a failing lamp. Check lamp intensity and flow cell for contamination.

  • Column Restoration/Replacement:

    • If the column was identified as the source, follow the manufacturer's instructions for cleaning.

    • If cleaning is unsuccessful, replace the column.

Visualizing the Troubleshooting Process

Troubleshooting_Flow cluster_Initial_Check Initial Observation cluster_Mobile_Phase Mobile Phase Troubleshooting cluster_System_Isolation System Component Isolation cluster_Resolution Resolution Start Noisy Baseline Detected Characterize Characterize Noise: - Drift - Periodic - Random Start->Characterize Fresh_MP Prepare Fresh Mobile Phase Characterize->Fresh_MP Degas_Filter Degas and Filter Thoroughly Fresh_MP->Degas_Filter Stable_Baseline Achieve Stable Baseline Fresh_MP->Stable_Baseline Noise Resolved Remove_Column Replace Column with Union Degas_Filter->Remove_Column Noise Persists Check_Pump Inspect Pump: Seals, Check Valves Remove_Column->Check_Pump Check_Detector Inspect Detector: Lamp, Flow Cell Remove_Column->Check_Detector Clean_Replace Clean or Replace Component Check_Pump->Clean_Replace Issue Found Check_Detector->Clean_Replace Issue Found Clean_Replace->Stable_Baseline

Caption: A flowchart illustrating the systematic approach to troubleshooting HPLC baseline noise.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Overbrook Liquid Phase Engineering Team. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Eureka by PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Shimadzu. Fluctuation in Refractometer Baseline Due to Changes in Dissolved Air Content. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • Separation Science. (2024, October 28). Does Air in HPLC Columns Cause Damage?[Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. Response characteristics of indole compound standards using HPLC. [Link]

  • PubMed. (1976, February). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. [Link]

  • Reddit. (2025, October 4). HPLC Troubleshooting Help. [Link]

  • Chromatography Forum. (2016, April 20). Noisy baseline. [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • KNAUER. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]

  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. [Link]

  • Chemical Substance Information. 5-methoxy-1-methyl-1H-indole-2-carbohydrazide — Chemical Substance Information. [Link]

  • SIELC Technologies. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. [Link]

  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • PubMed. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • PMC. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Methoxy-1H-indole-2-carbohydrazide vs. 5-Methoxyindole-3-acetic acid

Executive Summary In the landscape of indole-based drug discovery, the 5-methoxyindole core is a privileged scaffold due to its structural homology with endogenous signaling molecules like melatonin and serotonin. Howeve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of indole-based drug discovery, the 5-methoxyindole core is a privileged scaffold due to its structural homology with endogenous signaling molecules like melatonin and serotonin. However, functionalizing this core at different positions drastically alters its biological efficacy and application.

This guide objectively compares two critical derivatives: 5-Methoxy-1H-indole-2-carbohydrazide (5-MIC) and 5-Methoxyindole-3-acetic acid (5-MIAA) . While 5-MIC serves as a highly reactive synthetic pharmacophore used to build potent antiproliferative and neuroprotective conjugates, 5-MIAA acts directly as an endogenous metabolite and an oxidatively activated prodrug for targeted cancer therapy.

Mechanistic Divergence & Structural Causality

The distinct efficacies of these two compounds are fundamentally dictated by their functional groups, which govern their reactivity and target interactions.

  • The Carbohydrazide Advantage (5-MIC): The terminal −NH−NH2​ group at the C2 position is a superb nucleophile. In drug design, reacting this moiety with aldehydes or isatins forms a rigid hydrazone linkage ( −CH=N−NH− ). This structural rigidity limits conformational flexibility and enhances lipophilicity, allowing the resulting conjugates to effectively cross cell membranes. Once intracellular, these hybrids can intercalate into enzyme active sites (such as MAO-B) or1[1]. Furthermore,2[2].

  • The Acetic Acid Advantage (5-MIAA): The −CH2​COOH group at the C3 position mimics endogenous auxins and serves as an electron-rich substrate for peroxidases. In directed enzyme prodrug therapy (DEPT), an enzyme like Horseradish Peroxidase (HRP) oxidizes the acetic acid side chain. This triggers rapid decarboxylation, generating a highly reactive skatole radical. This radical induces rapid lipid peroxidation and DNA damage, leading to3[3]. Additionally, the carboxylic acid is a prime site for amidation or esterification to4[4].

Pathway Visualization

G node_A 5-Methoxy-1H-indole-2-carbohydrazide (Pharmacophore Scaffold) node_B Hydrazone / Isatin Conjugation (Chemical Synthesis) node_A->node_B Nucleophilic Addition node_C MAO-B Inhibition & Antiproliferative Activity node_B->node_C Target Binding node_D 5-Methoxyindole-3-acetic acid (5-MIAA Prodrug) node_E Peroxidase Activation (e.g., HRP Oxidation) node_D->node_E Enzymatic Catalysis node_F Cytotoxic Free Radicals (Oxidation Therapy) node_E->node_F Decarboxylation node_G Targeted Cancer Cell Apoptosis node_F->node_G DNA/Lipid Damage

Mechanistic pathways of 5-methoxyindole derivatives in targeted therapeutics.

Quantitative Efficacy Comparison

Feature5-Methoxy-1H-indole-2-carbohydrazide (Derivatives)5-Methoxyindole-3-acetic acid (5-MIAA)
Primary Role Synthetic Scaffold / PharmacophoreProdrug / Endogenous Metabolite
Key Therapeutic Area Oncology (Antiproliferative), Neurology (MAO-B)Targeted Oxidation Therapy, Anti-inflammatory
Mechanism of Action Cell cycle arrest (G1 phase), MAO-B inhibitionPeroxidase-catalyzed radical generation, COX-2 inhibition (as ester/amide)
Representative Efficacy IC50 ~ 1.69 µM (Isatin conjugates against A-549 cells)Induces apoptosis via targeted oxidative stress
Solubility Profile Requires DMSO/EtOH for conjugation5[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to prove the causality of the observed efficacies.

Protocol A: Synthesis & Antiproliferative Screening of 5-MIC Hydrazone Conjugates

Rationale: To evaluate antiproliferative efficacy, the carbohydrazide must first be functionalized. We utilize a condensation reaction with an isatin derivative to form a bioactive conjugate, followed by an in vitro viability assay.

  • Conjugation: Dissolve 1 mmol of 5-MIC and 1 mmol of functionalized isatin in 15 mL absolute ethanol.

    • Causality: Ethanol ensures the solubility of both precursors while allowing the less soluble hydrazone product to precipitate upon formation, driving the reaction forward.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the isatin, increasing its electrophilicity and significantly accelerating the nucleophilic attack by the carbohydrazide.

  • Purification: Reflux the mixture for 2-4 hours, cool to room temperature, and filter the resulting precipitate. Recrystallize to achieve >98% purity.

  • Cell Viability Assay (MTT): Seed A-549 (lung cancer) cells at 104 cells/well in a 96-well plate. Treat with the synthesized conjugate (0.1 - 25 µM) for 48 hours.

  • System Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing background toxicity, and a positive control (e.g., Sunitinib) to benchmark the antiproliferative potency[1].

Protocol B: Peroxidase-Catalyzed Cytotoxicity Assay for 5-MIAA (Oxidation Therapy)

Rationale: 5-MIAA is relatively non-toxic to mammalian cells until activated by a peroxidase. This protocol validates its efficacy as a targeted prodrug by measuring cell death exclusively in the presence of the activating enzyme.

  • Prodrug Preparation: Dissolve 5-MIAA in DMSO to a stock concentration of 20 mg/mL. Dilute in PBS (pH 7.4) immediately before application.

    • Causality: 5-MIAA is sparingly soluble in aqueous environments; pre-dissolution in DMSO prevents precipitation and ensures uniform dosing[5].

  • Cell Culture & Treatment: Seed target cancer cells (e.g., G361 melanoma) in a 96-well plate. Add 5-MIAA to the wells at varying concentrations (10 µM - 1 mM).

  • Enzymatic Activation: Add Horseradish Peroxidase (HRP) at 1.2 µg/mL to the treatment wells.

    • Causality: HRP acts as the exogenous proxy for the targeted enzyme in DEPT, oxidizing 5-MIAA into cytotoxic free radicals.

  • Incubation & Assessment: Incubate for 24 hours. Assess apoptosis via Annexin V/PI flow cytometry or a standard LDH release assay.

  • System Validation: The assay must include a "5-MIAA only" well and an "HRP only" well.

    • Causality: This self-validating step proves that cytotoxicity is strictly dependent on the combination of the prodrug and the enzyme, confirming the targeted oxidation mechanism rather than baseline compound toxicity[3].

References

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC Source: nih.gov URL: [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI Source: mdpi.com URL:[Link]

  • EFFECT OF INDOLE-3-ACETIC ACID DERIVATIVES ON NEUROEPITHELIUM IN RAT EMBRYOS - J-Stage Source: jst.go.jp URL: [Link]

  • Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation Patterns for 5-methoxy-1H-indole-2-carbohydrazide

A Senior Application Scientist's Guide to Structural Elucidation Introduction 5-methoxy-1H-indole-2-carbohydrazide is a heterocyclic compound featuring an indole nucleus, a core structure in many biologically active mole...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation

Introduction

5-methoxy-1H-indole-2-carbohydrazide is a heterocyclic compound featuring an indole nucleus, a core structure in many biologically active molecules. Its molecular formula is C₁₀H₁₁N₃O₂ with a molecular weight of 205.21 g/mol [1]. As a derivative of the privileged indole scaffold, this molecule and its analogues are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents[2][3][4].

Accurate structural confirmation is a cornerstone of chemical research. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is an indispensable tool for this purpose, providing not only molecular weight but also a distinct fragmentation "fingerprint" that aids in unequivocal structure elucidation. This guide provides an in-depth analysis of the predicted fragmentation pattern of 5-methoxy-1H-indole-2-carbohydrazide. By dissecting the molecule into its constituent functional groups—the 5-methoxyindole core and the 2-carbohydrazide side chain—we can apply established fragmentation principles to predict its behavior under common ionization techniques. This document serves as a predictive comparison guide for researchers to interpret their own experimental data, explaining the causality behind the formation of key fragment ions.

Proposed Experimental Workflow for Tandem MS Analysis

To ensure the generation of reproducible and high-quality fragmentation data, a standardized analytical approach is paramount. The following protocol outlines a robust method for analyzing 5-methoxy-1H-indole-2-carbohydrazide using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The choice of ESI is based on its soft ionization nature, which is ideal for preserving the molecular ion of polar, thermally labile compounds like the topic molecule.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-methoxy-1H-indole-2-carbohydrazide in methanol or a suitable solvent.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Causality: The use of a C18 column provides excellent retention for the moderately polar analyte. The formic acid aids in protonation for positive ion mode ESI, leading to better sensitivity.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C.

    • Full Scan (MS1) Range: m/z 50-300.

    • Tandem MS (MS/MS):

      • Select the protonated molecule [M+H]⁺ (m/z 206.2) in positive mode or the deprotonated molecule [M-H]⁻ (m/z 204.2) in negative mode as the precursor ion.

      • Use Collision-Induced Dissociation (CID) with argon as the collision gas.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. This allows for observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways[5].

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution inject Inject 5 µL working->inject column C18 Reversed-Phase Column inject->column esi ESI Source (+/- mode) column->esi ms1 MS1 Full Scan (m/z 50-300) esi->ms1 precursor Precursor Ion Selection (m/z 206.2 or 204.2) ms1->precursor ms2 MS/MS Fragmentation (CID) precursor->ms2 detector Detector ms2->detector caption Figure 1. Experimental workflow for LC-MS/MS analysis.

Caption: Figure 1. Experimental workflow for LC-MS/MS analysis.

Predictive Fragmentation Analysis: A Comparative Discussion

The fragmentation of 5-methoxy-1H-indole-2-carbohydrazide is best understood by considering the distinct chemical properties of its indole core and carbohydrazide side chain. Under CID conditions, the imparted energy will induce cleavage at the most labile bonds, leading to a series of characteristic product ions.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation is expected to occur at the most basic sites: the terminal amino group (-NH₂) of the hydrazide, the adjacent nitrogen, or the carbonyl oxygen. The initial protonated molecule will have an m/z of 206.2.

Pathway 1: Cleavage of the Carbohydrazide Side Chain

The C-N and N-N bonds of the side chain are primary sites of fragmentation.

  • Loss of Ammonia (NH₃): A common fragmentation for hydrazides involves the loss of ammonia, leading to the formation of an acylium ion.

    • [M+H]⁺ (m/z 206.2) → [M+H - NH₃]⁺ (m/z 189.1)

  • Formation of the 5-methoxy-indole-2-carbonylium ion: Cleavage of the N-N bond results in a highly stable acylium ion. This is often a dominant peak in the spectrum.

    • [M+H]⁺ (m/z 206.2) → [C₁₀H₈NO₂]⁺ (m/z 174.1) + N₂H₃ radical (not observed)

  • Loss of the entire side chain: Cleavage of the C-C bond between the indole ring and the carbonyl group.

    • [M+H]⁺ (m/z 206.2) → [C₉H₁₀NO]⁺ (m/z 148.1) + CON₂H₂ radical (not observed)

G cluster_path1 Side Chain Fragmentation M [M+H]⁺ m/z 206.2 F1 [M+H - NH₃]⁺ m/z 189.1 M->F1 - NH₃ F2 5-methoxy-indole-2-carbonylium [C₁₀H₈NO₂]⁺ m/z 174.1 M->F2 - •N₂H₃ F3 Protonated 5-methoxyindole [C₉H₁₀NO]⁺ m/z 148.1 M->F3 - •CON₂H₂ caption Figure 2. Predicted side chain fragmentation in ESI+.

Caption: Figure 2. Predicted side chain fragmentation in ESI+.

Pathway 2: Fragmentation of the Indole Core

Fragments generated from the initial cleavages, such as the acylium ion (m/z 174.1), can undergo further fragmentation characteristic of the indole nucleus. The fragmentation of indole derivatives is well-documented and often involves losses from substituents on the aromatic ring[6][7].

  • Loss of Carbon Monoxide (CO): Acylium ions readily lose CO.

    • m/z 174.1 → [C₉H₈NO]⁺ (m/z 146.1) + CO

  • Loss of a Methyl Radical (•CH₃): A signature fragmentation for methoxy-substituted aromatic compounds is the radical loss of a methyl group[8][9].

    • m/z 146.1 → [C₈H₅NO]⁺ (m/z 131.0) + •CH₃

  • Subsequent Loss of CO: The resulting ion can then lose another molecule of CO.

    • m/z 131.0 → [C₇H₅N]⁺ (m/z 103.1) + CO

G cluster_path2 Indole Core Fragmentation F2 [C₁₀H₈NO₂]⁺ m/z 174.1 F4 [C₉H₈NO]⁺ m/z 146.1 F2->F4 - CO F5 [C₈H₅NO]⁺• m/z 131.0 F4->F5 - •CH₃ F6 [C₇H₅N]⁺• m/z 103.1 F5->F6 - CO caption Figure 3. Predicted indole core fragmentation in ESI+.

Caption: Figure 3. Predicted indole core fragmentation in ESI+.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation will likely occur at the indole N-H or one of the hydrazide N-H protons, yielding a precursor ion at m/z 204.2. Fragmentation of deprotonated molecules often proceeds through charge-remote pathways or rearrangements[8].

  • Loss of a Methyl Radical (•CH₃): Similar to positive mode, the loss of a methyl radical from the methoxy group is a plausible pathway for the deprotonated molecule.

    • [M-H]⁻ (m/z 204.2) → [M-H - •CH₃]⁻ (m/z 189.1)

  • Cleavage of the Side Chain:

    • Cleavage of the N-N bond could lead to the formation of the 5-methoxy-1H-indole-2-carboxamide anion.

      • [M-H]⁻ (m/z 204.2) → [C₁₀H₇N₂O₂]⁻ (m/z 187.1) + •NH₂ (not observed)

    • Loss of the entire side chain after rearrangement could produce the 5-methoxyindole anion.

      • [M-H]⁻ (m/z 204.2) → [C₉H₈NO]⁻ (m/z 146.1)

Summary of Predicted Fragment Ions

The following table provides a comparative summary of the most probable and structurally significant fragment ions expected from the tandem mass spectrometry of 5-methoxy-1H-indole-2-carbohydrazide. Researchers can use this table as a reference to compare against their acquired experimental data.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Identity
Positive (ESI+) 206.2189.1NH₃[M+H - NH₃]⁺
174.1 •N₂H₃ 5-methoxy-indole-2-carbonylium ion (Likely Base Peak)
148.1•CON₂H₂Protonated 5-methoxyindole
146.1CO (from 174.1)[C₉H₈NO]⁺
131.0•CH₃ (from 146.1)[C₈H₅NO]⁺•
Negative (ESI-) 204.2189.1•CH₃[M-H - •CH₃]⁻
187.1•NH₂5-methoxy-1H-indole-2-carboxamide anion
146.1C₂H₃N₂O5-methoxyindole anion

Conclusion

This guide provides a detailed, mechanistically-grounded prediction of the mass spectrometric fragmentation of 5-methoxy-1H-indole-2-carbohydrazide. By systematically analyzing the probable cleavage sites within the carbohydrazide side chain and the 5-methoxyindole core, we have proposed a series of diagnostic fragment ions for both positive and negative ionization modes.

The most characteristic fragmentation in positive ion mode is expected to be the cleavage of the N-N bond to form the stable 5-methoxy-indole-2-carbonylium ion at m/z 174.1, which is predicted to be the base peak. Subsequent losses of CO and •CH₃ from this and other fragments provide further structural confirmation. This predictive framework, grounded in the fundamental principles of mass spectrometry[10], serves as a valuable comparative tool for researchers, enabling them to confidently interpret experimental data and verify the structure of this important synthetic intermediate.

References

  • Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry. Available at: [Link]

  • Influence of the labeling group on ionization and fragmentation of carbohydrates in mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry. Available at: [Link]

  • fragmentation mass spectra: Topics by Science.gov. Science.gov. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link]

  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. Available at: [Link]

  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 5-Methoxyindole-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • 1.7.3: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • 1H-Indole, 5-methoxy-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. dspace.africau.edu. Available at: [Link]

  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-methoxy-1H-indole-2-carbohydrazide in Accordance with ICH Guidelines

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the very bedrock of confidence in the quality, safety, and efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the very bedrock of confidence in the quality, safety, and efficacy of a pharmaceutical product. This guide provides an in-depth, experience-driven walkthrough for the validation of analytical methods for 5-methoxy-1H-indole-2-carbohydrazide, a heterocyclic compound with potential therapeutic applications. Our approach is firmly grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), ensuring a scientifically sound and regulatory-compliant strategy.[1][2]

This guide eschews a rigid template, instead adopting a narrative that explains the "why" behind every "how," reflecting the real-world decision-making process in a drug development laboratory. We will explore the comparative merits of different analytical techniques and then delve into a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method, complete with detailed experimental protocols and illustrative data.

Comparing Analytical Techniques for 5-methoxy-1H-indole-2-carbohydrazide

The choice of an analytical technique is a critical first step, dictated by the intended purpose of the method—be it for identification, impurity testing, or assay of the active pharmaceutical ingredient (API). For a molecule like 5-methoxy-1H-indole-2-carbohydrazide, several techniques could be employed. Below is a comparative overview of the most common choices.

Analytical Technique Principle Strengths for 5-methoxy-1H-indole-2-carbohydrazide Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, with detection via UV absorbance.High resolution and sensitivity, widely available, robust, and cost-effective. The indole moiety provides a strong chromophore for UV detection.May require derivatization for compounds without a chromophore (not an issue here). Resolution can be challenging for closely related impurities.Assay, impurity quantification, and stability testing.
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) Detection Similar to HPLC but uses smaller particle size columns for faster, higher-resolution separations. MS provides mass-to-charge ratio information.Extremely high sensitivity and specificity. Can identify and quantify impurities with high confidence, even at trace levels.Higher cost and complexity of instrumentation and maintenance.Impurity identification, and characterization, and can be used for quantification.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography where separation occurs on a thin layer of adsorbent.High sample throughput, low cost per sample, and simple operation.Lower resolution and sensitivity compared to HPLC/UPLC. Quantification is less precise.Identification, limit tests for impurities, and screening.
UV-Visible Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Very simple, fast, and inexpensive.Non-specific; cannot distinguish between the API and its impurities if they have overlapping spectra. Not a stability-indicating method on its own.Simple assay in a pure substance or simple formulation without interfering excipients.

For the purpose of this guide, we will focus on the validation of an HPLC-UV method, as it represents the most common and versatile choice for the quantitative analysis of 5-methoxy-1H-indole-2-carbohydrazide in a drug development setting.

Validation of an HPLC-UV Method for 5-methoxy-1H-indole-2-carbohydrazide

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] For an assay and impurity determination method, this involves a thorough evaluation of the parameters outlined in the ICH Q2(R1) guideline.[1]

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][3] For a stability-indicating method, specificity is paramount and is typically demonstrated through forced degradation studies.

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways, which is essential for ensuring patient safety.[4][5] The goal is to achieve a target degradation of 5-20%.[5]

  • Preparation of Stock Solution: Prepare a stock solution of 5-methoxy-1H-indole-2-carbohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.[4] Prepare a solution of the stressed solid at 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Prepare a solution of the stressed solid at 100 µg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Stress Condition % Degradation of API Number of Degradation Peaks Peak Purity of API
Unstressed00> 0.999
0.1 N HCl, 60°C, 4h12.52> 0.999
0.1 N NaOH, 60°C, 2h18.23> 0.999
3% H₂O₂, RT, 24h8.91> 0.999
Dry Heat, 80°C, 48h5.31> 0.999
Photolytic7.12> 0.999

The results should demonstrate that the API peak is well-resolved from all degradation peaks and that the peak purity index is close to 1, confirming the specificity of the method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid HPLC_PDA HPLC with PDA Detector Acid->HPLC_PDA Analyze Stressed Sample Base Base Base->HPLC_PDA Analyze Stressed Sample Oxidative Oxidative Oxidative->HPLC_PDA Analyze Stressed Sample Thermal Thermal Thermal->HPLC_PDA Analyze Stressed Sample Photolytic Photolytic Photolytic->HPLC_PDA Analyze Stressed Sample Peak_Purity Assess Peak Purity HPLC_PDA->Peak_Purity Resolution Check Resolution HPLC_PDA->Resolution API 5-methoxy-1H-indole- 2-carbohydrazide API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photolytic Expose to

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][6]

  • Prepare a Stock Solution: Accurately weigh and dissolve 5-methoxy-1H-indole-2-carbohydrazide reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare Calibration Standards: Prepare a series of at least five concentrations by diluting the stock solution. For an assay, a typical range is 80% to 120% of the target concentration. For impurity determination, the range should cover from the reporting threshold to 120% of the specification limit.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area %RSD
8079854, 80123, 79965799810.17
9090123, 89954, 90256901110.17
100100254, 100568, 1003211003810.16
110110365, 110589, 1104521104690.10
120120587, 120896, 1206541207120.13
Linear Regression Correlation Coefficient (r²) Slope Y-intercept
> 0.9991005.2150.3

An r² value of > 0.999 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[1]

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) by spiking a known amount of 5-methoxy-1H-indole-2-carbohydrazide into a placebo formulation. Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Spiked Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, n=3) Mean Recovery (%) %RSD
80%80.079.5, 80.2, 79.899.60.44
100%100.0100.5, 99.8, 100.2100.20.35
120%120.0119.5, 120.8, 120.1100.10.55

The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision Level Parameter Results (Assay %) Mean Assay (%) %RSD
Repeatability Analyst 1, Day 1, Instrument 199.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35
Intermediate Precision Analyst 2, Day 2, Instrument 2100.5, 100.8, 99.9, 100.3, 100.6, 100.1100.40.33

The acceptance criterion for precision is typically a Relative Standard Deviation (%RSD) of not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

  • LOD: Determine the concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a S/N ratio of approximately 10:1.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Parameter Value (µg/mL) Method
LOD0.05S/N Ratio
LOQ0.15S/N Ratio

The LOQ should be verified by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

  • Identify Critical Parameters: Identify HPLC parameters that could potentially affect the results, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Vary Parameters: Analyze a standard solution while systematically varying one parameter at a time.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.

Parameter Varied Variation Retention Time (min) Resolution (API and nearest peak) Assay (%)
Nominal -5.23.5100.1
Flow Rate0.8 mL/min6.53.8100.3
1.2 mL/min4.33.299.8
Temperature25°C5.53.4100.5
35°C4.93.699.9

The method is considered robust if the results remain within the acceptance criteria for system suitability and assay.

Validation_Parameters Validation Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

Caption: Key Parameters for Analytical Method Validation.

Conclusion

The validation of an analytical method for a novel compound like 5-methoxy-1H-indole-2-carbohydrazide is a systematic and scientifically rigorous process. By adhering to the principles outlined in the ICH guidelines, and by understanding the rationale behind each validation parameter, researchers can develop robust and reliable analytical methods. This guide has provided a comprehensive framework, complete with practical protocols and data interpretation, to empower scientists in their pursuit of developing safe and effective medicines. The ultimate goal of method validation is to build a foundation of trust in the data generated, ensuring that every result is a true reflection of the product's quality.

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Comparative

A Comparative Guide to the Pharmacodynamics of Serotonin and the Investigational Compound 5-Methoxy-1H-indole-2-carbohydrazide

This guide provides a detailed comparative analysis of the well-established pharmacodynamics of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the theoretical pharmacodynamic profile of the synthetic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the well-established pharmacodynamics of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the theoretical pharmacodynamic profile of the synthetic compound 5-methoxy-1H-indole-2-carbohydrazide. While extensive data exists for serotonin, the pharmacodynamic properties of 5-methoxy-1H-indole-2-carbohydrazide, particularly its interaction with the serotonergic system, remain largely uncharacterized. This document serves as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the potential serotonergic activity of this indole derivative. By presenting the known attributes of serotonin alongside a proposed experimental framework for 5-methoxy-1H-indole-2-carbohydrazide, we aim to facilitate future research in this area.

Introduction to the Compounds

Serotonin (5-Hydroxytryptamine)

Serotonin is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and psychological functions, including mood regulation, sleep, appetite, and cognition.[1] Its effects are mediated through a diverse family of at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7).[2] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1][3] The reuptake of serotonin from the synaptic cleft is managed by the serotonin transporter (SERT), a primary target for many antidepressant medications.[4]

5-Methoxy-1H-indole-2-carbohydrazide

5-Methoxy-1H-indole-2-carbohydrazide is a synthetic compound featuring an indole scaffold, a structural motif common to serotonin and many other biologically active molecules. While direct studies on its serotonergic activity are not currently available in the public domain, its derivatives have been investigated for various therapeutic properties, including neuroprotective and anticancer effects.[5][6] For instance, a closely related derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, has demonstrated neuroprotective potential in a preclinical model of Alzheimer's disease, though its mechanism of action was not linked to direct serotonergic modulation in that study.[7] The structural similarity of the indole core to serotonin provides a strong rationale for investigating its potential interactions with 5-HT receptors and the serotonin transporter.

Comparative Pharmacodynamic Profile

The following table summarizes the known pharmacodynamic properties of serotonin and presents a hypothetical framework for the investigation of 5-methoxy-1H-indole-2-carbohydrazide. This is intended to guide future experimental work.

Pharmacodynamic ParameterSerotonin (5-Hydroxytryptamine)5-Methoxy-1H-indole-2-carbohydrazide
Receptor Binding Affinity (Ki) High affinity for multiple 5-HT receptor subtypes (typically in the low nanomolar range).Data not available. Hypothesized to exhibit affinity for one or more 5-HT receptor subtypes based on its indole scaffold.
Receptor Functional Activity Agonist at most 5-HT receptors.Data not available. Functional activity (agonist, antagonist, or inverse agonist) at 5-HT receptors needs to be determined.
Signaling Transduction Activates various downstream signaling cascades depending on the receptor subtype (e.g., inhibition of adenylyl cyclase via Gi/o for 5-HT1 receptors, stimulation of phospholipase C via Gq/11 for 5-HT2 receptors).[8]Data not available. The effect on second messenger systems is contingent on its receptor interaction profile.
Serotonin Transporter (SERT) Interaction Substrate for SERT, leading to its reuptake into the presynaptic neuron.[4]Data not available. Potential for interaction as an inhibitor or substrate should be investigated.

Serotonergic Signaling Pathways: A Representative Example

The diverse effects of serotonin are a consequence of its ability to activate a variety of signaling pathways upon binding to its receptors. The diagram below illustrates a simplified signaling cascade initiated by the activation of the 5-HT2A receptor, a Gq-coupled receptor.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca2_release->Cellular_Response Serotonin Serotonin Serotonin->5HT2A_Receptor Binds to

Caption: Simplified 5-HT2A receptor signaling cascade.

Experimental Protocols for Pharmacodynamic Characterization

To elucidate the pharmacodynamic profile of 5-methoxy-1H-indole-2-carbohydrazide, a series of in vitro assays are required. The following protocols provide a robust framework for this investigation.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the serotonergic activity of a novel compound.

Pharmacodynamic Characterization Workflow Start Test Compound (5-methoxy-1H-indole-2-carbohydrazide) Primary_Screening Primary Screening: Radioligand Binding Assays (Panel of 5-HT Receptors & SERT) Start->Primary_Screening Determine_Affinity Determine Binding Affinity (Ki) Primary_Screening->Determine_Affinity Functional_Assays Functional Assays for High-Affinity Targets Determine_Affinity->Functional_Assays Determine_Activity Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) and Potency (EC50/IC50) Functional_Assays->Determine_Activity Data_Analysis Data Analysis and Pharmacodynamic Profile Generation Determine_Activity->Data_Analysis

Caption: General workflow for pharmacodynamic characterization.

Protocol 1: Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of 5-methoxy-1H-indole-2-carbohydrazide for a panel of human serotonin receptor subtypes.

Rationale: This assay quantifies the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype. A low Ki value indicates high binding affinity. This is the first step in identifying which, if any, serotonin receptors the compound interacts with.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT3).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[9][10]

  • Test compound (5-methoxy-1H-indole-2-carbohydrazide) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate: assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Add the receptor membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization for Gq-coupled 5-HT2 Receptors)

Objective: To determine if 5-methoxy-1H-indole-2-carbohydrazide acts as an agonist or antagonist at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Rationale: Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels.[8] This assay measures changes in intracellular calcium concentration in response to the test compound, thereby characterizing its functional activity.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2 receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at a range of concentrations.

  • A known 5-HT2 receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Cell Preparation: Plate the cells in 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Agonist Mode:

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

    • Generate a dose-response curve to determine the EC50 (potency) and the maximum response relative to a full agonist like serotonin (efficacy).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Add a fixed concentration of a known agonist (e.g., serotonin at its EC80) and measure the fluorescence response.

    • A decrease in the agonist-induced response indicates antagonist activity.

    • Generate a dose-response curve to determine the IC50 (potency) of the antagonist.

Conclusion and Future Directions

The pharmacodynamic profile of serotonin is well-defined, providing a rich context for the study of novel compounds targeting the serotonergic system. While 5-methoxy-1H-indole-2-carbohydrazide remains uncharacterized in this regard, its indole structure, shared with serotonin and numerous other serotonergic ligands, strongly suggests the potential for interaction with 5-HT receptors and/or the serotonin transporter.

The experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for the pharmacodynamic characterization of 5-methoxy-1H-indole-2-carbohydrazide. A systematic investigation beginning with radioligand binding assays to determine its affinity for a panel of serotonin receptors and the serotonin transporter, followed by functional assays for any high-affinity targets, will be crucial in elucidating its mechanism of action. The resulting data will not only reveal the serotonergic profile of this compound but also inform its potential therapeutic applications and guide further preclinical and clinical development.

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